6-Pyrrolidino-7-deazapurine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-6-14(5-1)10-8-3-4-11-9(8)12-7-13-10/h3-4,7H,1-2,5-6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEVZVZLDUSNNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403199 | |
| Record name | 6-Pyrrolidino-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90870-68-1 | |
| Record name | 6-Pyrrolidino-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the mechanism of action of 6-pyrrolidino-7-deazapurine
An In-Depth Technical Guide on the Mechanism of Action of 6-Pyrrolidino-7-Deazapurine and its Analogs
Introduction
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is recognized as a "privileged structure" in medicinal chemistry. Its structural similarity to adenine, a fundamental component of ATP, makes it an ideal framework for designing potent inhibitors of key cellular enzymes, particularly protein kinases.[1][2] Derivatives of 7-deazapurine, such as this compound, leverage this mimicry to interfere with essential signaling pathways, demonstrating a wide array of biological activities including anticancer, antiviral, and antiparasitic effects.[1][3][4] This technical guide provides a detailed examination of the mechanism of action for this class of compounds, focusing on their role as kinase inhibitors, the resulting cellular consequences, and the experimental methodologies used for their evaluation.
Core Mechanism of Action: Competitive Kinase Inhibition
The primary mechanism of action for 6-substituted-7-deazapurine derivatives is the inhibition of protein kinases.[1][2] These enzymes play a crucial role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. This phosphorylation event acts as a molecular switch, regulating processes such as cell growth, differentiation, and apoptosis.
The 7-deazapurine core structure mimics the adenine base of ATP, allowing these compounds to bind to the highly conserved ATP-binding pocket of various kinases.[2] This competitive inhibition prevents ATP from binding, thereby blocking the phosphorylation of downstream substrates and disrupting the associated signaling cascade. The substituent at the 6-position, such as the pyrrolidino group, is critical for modulating the potency and selectivity of the compound against different kinases.[1]
Key kinase families targeted by this class of compounds include:
-
Cyclin-Dependent Kinases (CDKs): These are central regulators of the cell cycle. Inhibition of CDKs, particularly CDK2, can halt cell cycle progression and induce apoptosis.[1][5][6]
-
Tyrosine Kinases: This family includes receptors like the Epidermal Growth Factor Receptor (EGFR), Her2, and Vascular Endothelial Growth Factor Receptor (VEGFR2), which are pivotal in cancer cell proliferation and angiogenesis.[7][8]
-
Other Kinases: Derivatives have also shown activity against adenosine kinases, Protein Kinase A (PKA), and Protein Kinase C (PKC).[9]
Caption: Competitive inhibition of a protein kinase by a 7-deazapurine analog.
Downstream Cellular Effects
By inhibiting key kinases, this compound and its analogs trigger significant downstream cellular events, primarily leading to anticancer effects.
-
Cell Cycle Arrest: Inhibition of CDKs disrupts the orderly progression of the cell cycle. For instance, inhibiting CDK2, which is crucial for the G1 to S phase transition, causes cells to arrest in the G1 phase, preventing DNA replication and cell division.[6]
-
Induction of Apoptosis: Prolonged cell cycle arrest or the inhibition of survival signaling pathways (e.g., those mediated by EGFR) can trigger programmed cell death, or apoptosis.[7] Mechanistic studies on related compounds show this is often accompanied by an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and the activation of executioner caspases like caspase-3.[7]
-
Inhibition of Angiogenesis: By targeting VEGFR2, these compounds can block the signaling required for the formation of new blood vessels, a process critical for tumor growth and metastasis.
Caption: Cellular consequences following kinase inhibition by 7-deazapurine derivatives.
Quantitative Data: Biological Activity of 7-Deazapurine Analogs
While specific quantitative data for this compound is not detailed in the provided search results, the biological activity of closely related halogenated and substituted pyrrolo[2,3-d]pyrimidine derivatives provides a strong indication of the potency of this chemical class. The following table summarizes representative data for these analogs.
| Compound ID | Target Kinase / Cell Line | Assay Type | IC₅₀ (nM) | Reference |
| Compound 5k ¹ | EGFR | Kinase Inhibition | 40 | [7] |
| Her2 | Kinase Inhibition | 115 | [7] | |
| VEGFR2 | Kinase Inhibition | 78 | [7] | |
| CDK2 | Kinase Inhibition | 204 | [7] | |
| Compound 5 ² | HepG2 (Liver Cancer) | Cytotoxicity | 6110 | [8] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 5930 | [8] | |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 2480 | [8] | |
| HeLa (Cervical Cancer) | Cytotoxicity | 1980 | [8] | |
| Sunitinib (Reference) | VEGFR2 | Kinase Inhibition | 261 | [7] |
¹(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-chlorobenzylidene)benzohydrazide ²Isatin-deazapurine hybrid compound with a methoxy substitution
Experimental Protocols
The mechanism of action and biological effects of these compounds are typically elucidated through a series of standardized in vitro assays.
Protocol 1: In Vitro Protein Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Materials:
-
Recombinant kinase enzyme (e.g., EGFR, CDK2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine Triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer solution
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
384-well microplates
-
Plate reader (luminometer)
Methodology:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a range of concentrations. A reference inhibitor (e.g., Sunitinib) should be prepared in parallel.
-
Reaction Setup: To each well of a 384-well plate, add the kinase buffer, the specific substrate peptide, and the test compound at its designated concentration.
-
Kinase Addition: Initiate the reaction by adding the recombinant kinase enzyme to each well.
-
ATP Addition: Start the phosphorylation reaction by adding a solution of ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the reaction and depletes the remaining unconsumed ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert the newly generated ADP into ATP, which is then used to generate a luminescent signal via a luciferase reaction. Incubate for 30-40 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus correlates with kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.[7]
Protocol 2: MTT Cell Viability Assay
This colorimetric assay determines the cytotoxic effect of a compound on cancer cell lines.
Objective: To determine the IC₅₀ value of a test compound against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or SDS in HCl)
-
96-well microplates
-
Microplate reader (spectrophotometer)
Methodology:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include wells with untreated cells (negative control) and vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: Add MTT solution to each well. The MTT reagent is a yellow tetrazolium salt that is reduced by metabolically active cells into a purple formazan product. Incubate for 3-4 hours.
-
Formazan Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the insoluble purple formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and use a dose-response curve to determine the IC₅₀ value.[1][7]
Caption: A typical experimental workflow for characterizing a novel 7-deazapurine inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Azapurines as new inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation [mdpi.com]
- 9. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 6-Pyrrolidino-7-Deazapurine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 6-pyrrolidino-7-deazapurine, a member of the promising class of pyrrolo[2,3-d]pyrimidine derivatives. This class of compounds, also known as 7-deazapurines, are purine isosteres that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and antiviral properties.[1][2] The replacement of the N7 atom of the purine core with a carbon atom offers unique structural and electronic properties, making them valuable scaffolds for the development of novel therapeutics.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H12N4 | [3] |
| Molecular Weight | 188.23 g/mol | [3] |
| Appearance | Light-colored to off-white crystalline solid | [4] |
| Melting Point | 263-265 °C | [5] |
| Solubility | Soluble in Ethyl Acetate and Methanol | [5] |
| XLogP3-AA | 1.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Topological Polar Surface Area | 44.8 Ų | [3] |
Synthesis of this compound
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the displacement of a halogen atom on the 7-deazapurine core with an amine. In this case, the readily available starting material, 6-chloro-7-deazapurine (also known as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine), is treated with pyrrolidine.
The overall synthetic workflow can be visualized as a two-stage process, starting from the synthesis of the key intermediate, 6-chloro-7-deazapurine.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for nucleophilic substitution on the 6-chloro-7-deazapurine scaffold.
Materials:
-
6-Chloro-7-deazapurine (4-chloro-7H-pyrrolo[2,3-d]pyrimidine)
-
Pyrrolidine
-
Anhydrous solvent (e.g., ethanol, isopropanol, or DMF)
-
Base (e.g., triethylamine or potassium carbonate, optional)
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol)
Procedure:
-
To a solution of 6-chloro-7-deazapurine (1.0 eq) in a suitable anhydrous solvent, add pyrrolidine (1.1-1.5 eq).
-
If necessary, a non-nucleophilic base such as triethylamine (1.1-1.5 eq) can be added to scavenge the HCl generated during the reaction.
-
The reaction mixture is then heated to reflux under an inert atmosphere and stirred for a period of 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by silica gel column chromatography using an appropriate solvent system to afford this compound as a solid.
Characterization of this compound
The structural confirmation of the synthesized this compound is crucial and is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolo[2,3-d]pyrimidine core and the pyrrolidine ring. Key expected signals include:
-
A singlet for the H2 proton of the pyrimidine ring.
-
Two doublets for the H5 and H6 protons of the pyrrole ring.
-
A broad singlet for the N7-H proton of the pyrrole ring.
-
Multiplets for the methylene protons of the pyrrolidine ring.
13C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Distinct signals are expected for the quaternary and methine carbons of the deazapurine core, as well as the methylene carbons of the pyrrolidine ring.
Predicted NMR Data:
| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
| C2 | - | ~151.0 |
| H2 | ~8.1-8.3 | - |
| C4 | - | ~156.0 |
| C5 | - | ~100.0 |
| H5 | ~6.4-6.6 | - |
| C6 | - | ~120.0 |
| H6 | ~7.0-7.2 | - |
| C7a | - | ~152.0 |
| N-CH2 (pyrrolidine) | ~3.5-3.7 | ~47.0 |
| C-CH2 (pyrrolidine) | ~1.9-2.1 | ~25.0 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C10H12N4), the expected molecular ion peak [M+H]+ would be at m/z 189.11.
Biological Activity and Signaling Pathways
Derivatives of 7-deazapurine are well-documented for their potent biological activities, particularly as inhibitors of various protein kinases.[6] These kinases are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs.[4]
The general mechanism of action for many 7-deazapurine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
While specific quantitative data for this compound is not widely available in the public domain, related 4-amino substituted pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against kinases such as Akt (Protein Kinase B).[1][7] For instance, a series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were evaluated as Akt inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[7]
Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against various kinases, and therefore possess antiproliferative properties against cancer cell lines. Further biological evaluation is warranted to determine its specific targets and potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A general protocol for assessing the kinase inhibitory activity of this compound is as follows:
-
A solution of the test compound (this compound) at various concentrations is prepared.
-
The compound is incubated with the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate reaction buffer.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P or 33P from radiolabeled ATP), fluorescence-based assays, or luminescence-based assays.
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is then calculated from the dose-response curve.
Conclusion
This compound is a synthetically accessible derivative of the medicinally important 7-deazapurine scaffold. Its synthesis from 6-chloro-7-deazapurine is straightforward, and its characterization can be readily achieved using standard spectroscopic techniques. Based on the well-established biological activities of related compounds, this compound holds promise as a potential kinase inhibitor and warrants further investigation for its therapeutic potential in areas such as oncology. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring this and similar molecules.
References
- 1. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsred.com [ijsred.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Pyrrolidino-7-deazapurine: A Technical Guide to a Promising Fluorescent Nucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-pyrrolidino-7-deazapurine and its potential as a fluorescent nucleoside analog for various research and drug development applications. Due to the limited availability of direct studies on this compound, this document leverages data from closely related 2-amino-6-triazolyl-7-deazapurine derivatives to infer its potential properties and applications. This guide will cover the synthesis, photophysical characteristics, and experimental considerations for utilizing this class of molecules as fluorescent probes.
Introduction
Fluorescent nucleoside analogs are indispensable tools in molecular biology, diagnostics, and drug discovery. They offer a non-radioactive means to label and visualize nucleic acids, enabling the study of DNA and RNA structure, function, and dynamics in real-time. The 7-deazapurine scaffold is a particularly attractive core for designing such probes due to its structural similarity to natural purines, which often allows for recognition and incorporation by cellular enzymes.[1] Substitution at the C6 position with a pyrrolidino group, a known electron-donating moiety, is anticipated to confer favorable fluorescent properties, making this compound a molecule of significant interest.
Synthesis of 7-Deazapurine Nucleoside Analogs
The synthesis of 6-substituted 7-deazapurine nucleosides typically involves a multi-step process starting from a suitable purine or pyrrolo[2,3-d]pyrimidine precursor. A general synthetic strategy involves the glycosylation of the 7-deazapurine base followed by functionalization at the C6 position.
A relevant synthetic approach for a related compound, a 2-pyrrolidino-6-triazolyl-7-deazapurine derivative, is outlined below. This method can be adapted for the synthesis of this compound. The synthesis begins with the diazotization of a 2,6-diamino-7-deazapurine precursor, followed by nucleophilic substitution with pyrrolidine and a subsequent click reaction to introduce the triazolyl group.
Caption: Synthetic route for a 2-pyrrolidino-6-triazolyl-7-deazapurine derivative.
Photophysical Properties
The fluorescence of 7-deazapurine analogs is influenced by the nature and position of substituents on the purine ring. The introduction of an electron-donating group, such as pyrrolidine, at the C6 position and an electron-withdrawing group can create a "push-pull" system, which often leads to desirable photophysical properties like a large Stokes shift and high fluorescence quantum yield.
Table 1: Photophysical Data for a Related 2-Amino-6-triazolyl-7-deazapurine Derivative
| Property | Value | Solvent | Reference |
| Excitation Max (λex) | ~375 nm | Acetonitrile | [2] |
| Emission Max (λem) | Varies with solvent polarity | Various | [2] |
| Quantum Yield (ΦF) | up to 74% | THF | [2] |
| Fluorescence Lifetime (τ) | Not Reported | - |
Experimental Protocols
General Protocol for Fluorescence Spectroscopy
To characterize the photophysical properties of a fluorescent nucleoside analog like this compound, the following general protocol for fluorescence spectroscopy can be employed.
Caption: General workflow for characterizing a fluorescent nucleoside analog.
-
Sample Preparation: Dissolve the synthesized this compound nucleoside in a variety of spectroscopic-grade solvents (e.g., methanol, acetonitrile, THF, water) to assess solvatochromic effects. Prepare a series of dilutions to ensure absorbance values are within the linear range of the spectrophotometer (typically < 0.1).
-
UV-Vis Absorbance Spectroscopy: Record the absorbance spectrum to determine the absorption maximum (λmax). This wavelength will be used as the excitation wavelength (λex) for fluorescence measurements.
-
Fluorescence Spectroscopy:
-
Emission Spectrum: Excite the sample at λex and record the fluorescence emission spectrum. The wavelength of maximum emission intensity is the emission maximum (λem).
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Fluorescence Lifetime: The fluorescence lifetime (τ) can be measured using time-correlated single-photon counting (TCSPC).
-
Enzymatic Incorporation into Nucleic Acids
A key application of fluorescent nucleoside analogs is their incorporation into DNA or RNA for use as probes. This typically involves the enzymatic synthesis of the corresponding triphosphate derivative, which can then be used as a substrate for polymerases.
Caption: Workflow for enzymatic incorporation of a fluorescent nucleoside analog.
-
Synthesis of the Triphosphate: The this compound ribonucleoside or 2'-deoxyribonucleoside is converted to its 5'-triphosphate derivative. This can be achieved through chemical phosphorylation methods (e.g., using phosphorus oxychloride) or enzymatic methods employing nucleoside kinases.
-
Incorporation Reaction: The triphosphate analog is used as a substrate in a polymerase-catalyzed reaction, such as polymerase chain reaction (PCR) for DNA or in vitro transcription for RNA. The efficiency of incorporation will depend on the specific polymerase used and the structure of the analog.
Potential Applications
Given its anticipated fluorescent properties, this compound holds promise for a range of applications:
-
Fluorescent Probes for Nucleic Acids: Once incorporated into DNA or RNA, this analog can serve as a reporter for hybridization events, conformational changes, and interactions with proteins and other molecules. Its environment-sensitive fluorescence could be particularly useful for probing local changes in the nucleic acid microenvironment.
-
Cellular Imaging: As a cell-permeable molecule, it could potentially be used for live-cell imaging of nucleic acid synthesis and localization.
-
High-Throughput Screening: The fluorescent signal of this analog could be exploited in high-throughput screening assays to identify compounds that modulate nucleic acid-protein interactions or enzymatic activities.
Conclusion
While direct experimental data on this compound is currently scarce, the analysis of closely related 7-deazapurine derivatives suggests that it is a promising candidate for a versatile fluorescent nucleoside analog. Its synthesis is feasible through established chemical routes, and its anticipated photophysical properties, including potential environmental sensitivity, make it an attractive target for further investigation. The development and characterization of this compound and its triphosphate derivative could provide a valuable new tool for researchers in molecular biology, chemical biology, and drug discovery. Further studies are warranted to fully elucidate its properties and unlock its potential in various scientific applications.
References
The Diverse Biological Landscape of 6-Substituted-7-Deazapurine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has solidified its position as a privileged structure in medicinal chemistry. The strategic modification at the 6-position of this heterocyclic system has been a significant area of research, leading to the discovery of potent and selective agents with a wide spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[1] This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of 6-substituted-7-deazapurine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Synthesis of 6-Substituted-7-Deazapurine Derivatives
The synthetic route to 6-substituted-7-deazapurine derivatives often commences with a pre-functionalized 7-deazapurine core, typically featuring a chlorine atom at the 6-position. This halogenated intermediate serves as a versatile handle for introducing a diverse array of substituents through various cross-coupling reactions. A common strategy involves the glycosylation of the 6-chloro-7-deazapurine base, followed by the introduction of the desired moiety at the 6-position.
A frequently employed glycosylation method is the Vorbrüggen glycosylation, where a silylated 7-deazapurine base is reacted with a protected ribose acetate in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf). Following glycosylation, the crucial C-6 substitution is often achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira reactions. These powerful reactions enable the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups, leading to a vast chemical space for biological screening.[1]
Biological Activities and Quantitative Data
6-Substituted-7-deazapurine derivatives have demonstrated significant therapeutic potential across multiple disease areas. Their biological effects are often attributed to their ability to mimic natural purines, thereby interfering with essential cellular processes.[2]
Anticancer and Cytotoxic Activity
A significant number of 6-substituted-7-deazapurine ribonucleosides exhibit potent cytostatic and cytotoxic activity against a broad panel of cancer cell lines.[1][3][4] The mechanism of action frequently involves intracellular phosphorylation to the corresponding nucleotides, which can then inhibit key enzymes or be incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[5][6]
| Compound/Analog | Cell Line | IC50 Value (µM) | Assay Type | Reference |
| 22d | CCRF-CEM | 0.20 ± 0.02 | MTS Assay | [7] |
| 22d | CCRF-CEM | 0.18 ± 0.02 | XTT Assay | [7] |
| 22d | HeLa S3 | 0.18 ± 0.02 | MTS Assay | [7] |
| 22d | HeLa S3 | 0.14 ± 0.01 | XTT Assay | [7] |
| 22d | HepG2 | 0.22 ± 0.03 | MTS Assay | [7] |
| 22d | HepG2 | 0.19 ± 0.02 | XTT Assay | [7] |
| 22d | A549 | 0.19 ± 0.02 | MTS Assay | [7] |
| 22d | A549 | 0.15 ± 0.02 | XTT Assay | [7] |
| 26d | CCRF-CEM | 0.35 ± 0.03 | MTS Assay | [7] |
| 26d | CCRF-CEM | 0.31 ± 0.03 | XTT Assay | [7] |
| 26d | HeLa S3 | 0.29 ± 0.03 | MTS Assay | [7] |
| 26d | HeLa S3 | 0.25 ± 0.02 | XTT Assay | [7] |
| 26d | HepG2 | 0.41 ± 0.04 | MTS Assay | [7] |
| 26d | HepG2 | 0.35 ± 0.03 | XTT Assay | [7] |
| 26d | A549 | 0.33 ± 0.03 | MTS Assay | [7] |
| 26d | A549 | 0.28 ± 0.03 | XTT Assay | [7] |
| 7-Deazahypoxanthine Analog 1 | HeLa | Potent nanomolar activity | MTT Assay | [8] |
| C2-methyl-7-deazahypoxanthine | Glioblastoma, Melanoma, Non-small-cell lung cancer | Sub-micromolar to nanomolar | Not Specified | [8] |
Kinase Inhibitory Activity
A primary mechanism through which 6-substituted-7-deazapurine derivatives exert their anticancer effects is the inhibition of protein kinases.[1] These enzymes are critical regulators of cell signaling pathways that are often dysregulated in cancer.[2] Derivatives have been developed as potent inhibitors of several clinically relevant kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER2).[9][10]
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine derivative | EGFR (T790M mutant) | 0.21 | [10] |
| Pyrrolo[2,3-d]pyrimidine derivative | EGFR (wild-type) | 22 | [10] |
| Pyrrolo[2,3-d]pyrimidine with biaryl urea | VEGFR-2 | 11.9 | [10] |
| Compound 5 | HER2 | 81 ± 2 | [2] |
| 7-deaza-p-methoxy-6-benzylthioinosine | Adenosine Kinase (T. gondii) | 4600 | [2] |
| 7-deaza-p-cyano-6-benzylthioinosine | Adenosine Kinase (T. gondii) | 5300 | [2] |
Antimicrobial and Antiviral Activity
The structural similarity of 7-deazapurines to natural purines also makes them effective antimicrobial and antiviral agents.[3] They can interfere with pathogen-specific enzymes or be incorporated into the viral genome, thus inhibiting replication. Promising activity has been observed against various pathogens, including Mycobacterium bovis and hepatitis C virus (HCV).[3]
| Compound Class | Pathogen | Activity | Reference |
| 6-substituted 7-(het)aryl-7-deazapurine ribonucleosides | Mycobacterium bovis | Promising activity | [3] |
| 6-substituted 7-(het)aryl-7-deazapurine ribonucleosides | Hepatitis C Virus (HCV) | Promising activity in replicon assay | [3] |
| 6-alkyl-, 6-aryl-, and 6-hetaryl-7-deazapurine ribonucleosides | Mycobacterium tuberculosis Adenosine Kinase | Strong inhibitors with submicromolar to low nanomolar IC50 values | [11] |
| 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides | Mycobacterium tuberculosis Adenosine Kinase | Potent and selective inhibitors | [12] |
Signaling Pathways and Mechanisms of Action
The biological effects of 6-substituted-7-deazapurine derivatives are intrinsically linked to their ability to modulate critical cellular signaling pathways.
Inhibition of Cell Cycle Progression
Many of these compounds target CDKs, which are essential for the progression of the cell cycle.[1] By inhibiting CDKs, these derivatives can induce cell cycle arrest, thereby halting cell proliferation and, in some instances, triggering apoptosis.[1]
Disruption of Kinase Signaling Cascades
As potent kinase inhibitors, these compounds can block the phosphorylation cascade initiated by growth factor receptors like EGFR and VEGFR-2, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[2][10]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of the biological activity of 6-substituted-7-deazapurine derivatives.
General Experimental Workflow
The evaluation of these compounds typically follows a standardized workflow, from initial synthesis to in-depth biological characterization.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat the cells with a serial dilution of the 7-deazapurine derivative and incubate for the desired period (e.g., 48 or 72 hours).[7]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[1]
XTT Assay for Cytotoxicity
Similar to the MTT assay, the XTT assay measures cell viability through the reduction of a tetrazolium salt.
Protocol:
-
Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by adding the activation reagent to the XTT labeling reagent according to the manufacturer's instructions.[7]
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[7]
-
Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of 650 nm.[7]
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.[7]
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
Protocol:
-
Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay, including controls for spontaneous and maximum LDH release.[7]
-
Supernatant Collection: After incubation, centrifuge the plate (for suspension cells) and transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.[7]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[7]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released.
ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[7]
-
Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[7]
-
Data Analysis: Calculate cell viability and IC50 values.[7]
Conclusion
6-Substituted-7-deazapurine derivatives represent a versatile and highly promising class of compounds with significant therapeutic potential.[1] The extensive research into their synthesis and biological evaluation has yielded potent inhibitors of various cellular targets, particularly protein kinases.[1] The structure-activity relationship studies have provided valuable insights for the rational design of new and more effective drug candidates. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to facilitate their advancement into clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, cytostatic, antimicrobial, and anti-HCV activity of 6-substituted 7-(het)aryl-7-deazapurine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 6-Alkyl-, 6-aryl- or 6-hetaryl-7-deazapurine ribonucleosides as inhibitors of human or MTB adenosine kinase and potential antimycobacterial agents - MedChemComm (RSC Publishing) DOI:10.1039/C3MD00232B [pubs.rsc.org]
- 12. 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Kinase Inhibitory Potential of 6-Pyrrolidino-7-Deazapurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinase inhibitory potential of 6-pyrrolidino-7-deazapurine, a promising molecule within the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) class of compounds. This document details its known biological activity, presents quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development in this area.
Introduction
The 7-deazapurine scaffold is a privileged structure in medicinal chemistry, known to be a bioisostere of adenine, a fundamental component of ATP. This structural mimicry allows 7-deazapurine derivatives to act as competitive inhibitors for a wide range of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and neurodegenerative disorders, making kinase inhibitors a significant area of drug discovery.
Substitutions at the 6-position of the 7-deazapurine core have been extensively explored to enhance potency and selectivity. The introduction of a pyrrolidino group at this position has yielded a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.
Quantitative Kinase Inhibition Data
The primary known target of this compound is the G2019S mutant of LRRK2, a common mutation associated with an increased risk of Parkinson's disease. The inhibitory activity of this compound is summarized in the table below.
| Compound Name | Target Kinase | Inhibition Value (cKi) | Assay Type | Reference |
| 6-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | LRRK2 G2019S | <2.5 nM | Kinase Inhibition Assay | [1][2] |
Signaling Pathway
This compound has been identified as a potent inhibitor of LRRK2. The LRRK2 signaling pathway is implicated in various cellular processes, and its hyperactivity is linked to neurodegeneration. The diagram below illustrates a simplified representation of the LRRK2 signaling cascade and the point of inhibition by this compound.
Caption: LRRK2 signaling pathway and inhibition.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key experiments to evaluate its kinase inhibitory potential.
Synthesis of 6-pyrrolidino-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction starting from a halogenated 7-deazapurine precursor. A general protocol is outlined below.
Materials:
-
6-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Pyrrolidine
-
A suitable solvent (e.g., n-butanol, DMF, or dioxane)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of 6-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in the chosen solvent, add pyrrolidine (1.5-2 equivalents) and the base (2-3 equivalents).
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to yield the desired 6-pyrrolidino-7H-pyrrolo[2,3-d]pyrimidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
LRRK2 Kinase Inhibition Assay (In Vitro)
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against LRRK2 kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human LRRK2 (G2019S mutant)
-
LRRKtide (a synthetic peptide substrate for LRRK2)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (test compound)
-
DMSO (for compound dilution)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compound in kinase assay buffer to the final desired concentrations.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of diluted LRRK2 enzyme to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing LRRKtide and ATP at a concentration close to the Km for ATP).
-
Incubate the reaction for a defined period (e.g., 60-120 minutes) at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 or Ki value by fitting the data to a dose-response curve using appropriate software.
Cellular Assay for LRRK2 Activity
This protocol outlines a method to assess the effect of this compound on LRRK2 activity within a cellular context by measuring the phosphorylation of LRRK2 at a specific site (e.g., Ser935).
Materials:
-
HEK293 cells or other suitable cell line stably expressing LRRK2 (e.g., G2019S mutant)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-LRRK2 (Ser935) and anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Western blotting reagents and equipment or ELISA-based detection system
Procedure:
-
Plate the LRRK2-expressing cells in 6-well plates and allow them to adhere and grow to approximately 80-90% confluency.
-
Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 90 minutes).
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells on ice using the supplemented lysis buffer.
-
Clarify the lysate by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Analyze the levels of phosphorylated and total LRRK2 using Western blotting or a specific ELISA.
-
For Western Blot: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, block the membrane, and probe with the primary antibodies followed by the HRP-conjugated secondary antibody. Detect the signal using an appropriate chemiluminescent substrate.
-
For ELISA: Follow the protocol of a commercially available LRRK2 pS935 ELISA kit.
-
-
Quantify the band intensities (for Western blot) or the ELISA signal and determine the ratio of phosphorylated LRRK2 to total LRRK2.
-
Plot the phospho-LRRK2/total LRRK2 ratio against the compound concentration to determine the cellular IC50 value.
Experimental Workflow
The following diagram illustrates a general workflow for the investigation of a novel 7-deazapurine derivative for its kinase inhibitory potential.
Caption: General workflow for kinase inhibitor evaluation.
Conclusion
This compound is a potent inhibitor of LRRK2 kinase, a significant target in the context of Parkinson's disease. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate its therapeutic potential. Future studies should focus on comprehensive kinase selectivity profiling to fully understand its off-target effects, as well as in vivo studies to evaluate its efficacy and pharmacokinetic properties in relevant disease models. The versatility of the 7-deazapurine scaffold continues to offer exciting opportunities for the development of novel and selective kinase inhibitors.
References
- 1. Design of leucine-rich repeat kinase 2 (LRRK2) inhibitors using a crystallographic surrogate derived from checkpoint kinase 1 (Chk1) [vernalis.com]
- 2. Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preformulation Landscape: A Technical Guide to the Solubility and Stability of 6-pyrrolidino-7-deazapurine in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 6-pyrrolidino-7-deazapurine, a member of the promising 7-deazapurine class of compounds. Due to the novelty of this specific molecule, this document focuses on establishing robust experimental protocols and data interpretation strategies rather than presenting pre-existing data. Understanding these physicochemical properties is a cornerstone of early-stage drug development, directly influencing formulation strategies, bioavailability, and the design of reliable in vitro and in vivo experiments.
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antiviral properties.[1] The substitution at the 6-position, in this case with a pyrrolidine moiety, is a key determinant of the molecule's biological target engagement and overall physicochemical characteristics. The pyrrolidine ring, a saturated heterocycle, can influence properties such as basicity and solubility.[2] This guide outlines the necessary experimental procedures to quantify the solubility and stability of this compound in biologically relevant buffers, ensuring reproducible and accurate data for advancing drug discovery programs.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical factor that affects its absorption and bioavailability.[3] Poor aqueous solubility can hinder formulation development and lead to unreliable results in biological assays.[4] It is essential to determine both the kinetic and thermodynamic solubility of this compound to gain a comprehensive understanding of its dissolution behavior.
Data Presentation: Solubility of this compound
The following tables should be used to summarize the experimentally determined solubility data.
Table 1: Kinetic Solubility of this compound in Various Biological Buffers
| Buffer System | pH | Temperature (°C) | Kinetic Solubility (µg/mL) | Method of Detection |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | HPLC-UV | |
| Citrate Buffer | 5.0 | 25 | HPLC-UV | |
| Tris-HCl | 8.0 | 25 | HPLC-UV | |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | HPLC-UV | |
| Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | HPLC-UV |
Table 2: Thermodynamic Solubility of this compound
| Buffer System | pH | Temperature (°C) | Incubation Time (h) | Thermodynamic Solubility (µg/mL) | Method of Detection |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 24 | HPLC-UV | |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 24 | HPLC-UV | |
| Citrate Buffer | 5.0 | 25 | 24 | HPLC-UV | |
| Tris-HCl | 8.0 | 25 | 24 | HPLC-UV |
Experimental Protocols for Solubility Determination
Kinetic solubility is a high-throughput assessment that measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.[3][5]
Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Biological buffers (e.g., PBS pH 7.4, Citrate buffer pH 5.0, Tris-HCl pH 8.0)
-
96-well microtiter plates
-
Plate shaker
-
Filtration plate (e.g., Millipore MultiScreen) or centrifugation capability
-
HPLC-UV system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Sample Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a microtiter plate containing the aqueous buffer (e.g., 198 µL) to achieve the desired final compound concentration. The final DMSO concentration should be kept low (≤1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[6]
-
Separation of Undissolved Compound: Separate any precipitate by either filtering the solution through a filtration plate or by centrifuging the plate at high speed.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a validated HPLC-UV method against a standard curve prepared in the corresponding buffer.[5]
Thermodynamic solubility represents the true equilibrium solubility of a compound, where the dissolved and undissolved solid phases are in equilibrium.[4][7]
Objective: To determine the equilibrium solubility of this compound.
Materials:
-
Solid this compound
-
Biological buffers
-
Glass vials
-
Shaking incubator or roller mixer
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC-UV system
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired biological buffer. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and agitate them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[4][6]
-
Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilution and Quantification: Dilute the filtrate with the mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Caption: Workflow for kinetic and thermodynamic solubility determination.
Stability Assessment
Evaluating the chemical stability of this compound in biological buffers is crucial for understanding its shelf-life in formulations and its potential degradation in physiological environments.[8] Stability studies are typically conducted over time at various pH values and temperatures.
Data Presentation: Chemical Stability of this compound
The results of the stability studies should be recorded in the following table.
Table 3: Chemical Stability of this compound in PBS (pH 7.4) at 37°C
| Time Point (hours) | % Remaining of Initial Concentration | Peak Area of Major Degradant 1 | Peak Area of Major Degradant 2 |
| 0 | 100 | 0 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 48 |
Experimental Protocol for Chemical Stability Assessment
Objective: To determine the degradation rate of this compound in a biological buffer over time.
Materials:
-
This compound
-
Biological buffer (e.g., PBS, pH 7.4)
-
Incubator
-
HPLC-UV system with a stability-indicating method
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen biological buffer at a known concentration (e.g., 10 µM).
-
Incubation: Incubate the solution at a controlled temperature (e.g., 37°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot of the sample.
-
Reaction Quenching: Immediately quench the degradation by diluting the aliquot in a cold mobile phase or a suitable organic solvent to prevent further degradation.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from its degradation products.[9]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways.[10] These studies are also critical for developing and validating a stability-indicating analytical method.[11][12]
Data Presentation: Forced Degradation of this compound
The outcomes of the forced degradation studies can be summarized as follows.
Table 4: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation | Number of Degradants | Retention Time of Major Degradant(s) |
| 0.1 M HCl, 60°C, 8h | |||
| 0.1 M NaOH, 60°C, 8h | |||
| 3% H₂O₂, RT, 24h | |||
| Heat (80°C, 48h) | |||
| Photostability (ICH Q1B) |
Experimental Protocol for Forced Degradation Studies
Objective: To accelerate the degradation of this compound under various stress conditions to identify degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-UV or LC-MS system
Procedure: The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[13]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., 60°C) for several hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., 60°C) for several hours. Neutralize the samples before analysis.
-
Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature for up to 24 hours.[14]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.
-
Photolytic Degradation: Expose the compound in solution and as a solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]
-
Analysis: Analyze the stressed samples using a suitable stability-indicating method, preferably LC-MS, to separate and identify the degradation products.
Caption: Workflow for stability testing and forced degradation studies.
Signaling Pathways and Relevance
While specific signaling pathway interactions for this compound are yet to be elucidated, compounds based on the 7-deazapurine scaffold are known to function as kinase inhibitors, thereby interfering with crucial cellular signaling cascades involved in cell cycle regulation and proliferation.[1] The data generated from the solubility and stability studies are fundamental for designing and interpreting cell-based assays aimed at identifying the specific pathways modulated by this compound. A reliable concentration in the assay medium is paramount for generating meaningful structure-activity relationships and understanding the mechanism of action.
Caption: General signaling pathway for a kinase inhibitor.
By adhering to the detailed protocols outlined in this guide, researchers can generate high-quality, reproducible data on the solubility and stability of this compound. This information is indispensable for making informed decisions during lead optimization, selecting appropriate formulation strategies, and ultimately, advancing promising drug candidates toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. evotec.com [evotec.com]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. enamine.net [enamine.net]
- 7. In-vitro Thermodynamic Solubility protocol v1 [protocols.io]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Playbook – Pharma Stability [pharmastability.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Studies - STEMart [ste-mart.com]
Preliminary Cytotoxicity Screening of 6-Pyrrolidino-7-Deazapurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 6-pyrrolidino-7-deazapurine, a member of the promising 6-substituted-7-deazapurine class of compounds. These heterocyclic molecules have garnered significant interest in medicinal chemistry due to their potential as anticancer, antiviral, and antibacterial agents.[1] The core of their biological activity often lies in their ability to act as potent kinase inhibitors, thereby interfering with critical cellular signaling pathways that regulate cell cycle progression and proliferation.[1] This document outlines the methodologies for assessing the cytotoxic effects of these compounds, presents representative data for analogous structures, and illustrates the underlying molecular mechanisms.
Quantitative Cytotoxicity Data
Table 1: Cytotoxic Activity of Representative 6-Substituted-7-Deazapurine Ribonucleosides
| Compound ID | 6-Substituent | Cell Line | IC50 (µM) | Reference |
| 25a | Furan-2-yl | HeLa | 0.08 ± 0.01 | Tokarenko et al., 2017 |
| CEM | 0.05 ± 0.01 | Tokarenko et al., 2017 | ||
| A549 | 0.12 ± 0.02 | Tokarenko et al., 2017 | ||
| 25b | Thiophen-2-yl | HeLa | 0.15 ± 0.02 | Tokarenko et al., 2017 |
| CEM | 0.11 ± 0.01 | Tokarenko et al., 2017 | ||
| A549 | 0.25 ± 0.03 | Tokarenko et al., 2017 | ||
| 25c | Phenyl | HeLa | >10 | Tokarenko et al., 2017 |
| CEM | >10 | Tokarenko et al., 2017 | ||
| A549 | >10 | Tokarenko et al., 2017 |
Note: The data presented is for 6-(het)aryl-7-deazapurine ribonucleosides as a proxy for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preliminary cytotoxicity screening of 7-deazapurine derivatives.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, CEM)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
This compound (or analogous compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a 7-deazapurine compound.
Caption: Experimental workflow for cytotoxicity screening.
Proposed Signaling Pathway of Cytotoxicity
6-Substituted-7-deazapurine derivatives often exert their cytotoxic effects by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1] Inhibition of CDKs leads to cell cycle arrest, typically at the G1/S or G2/M transition, which in turn can induce apoptosis (programmed cell death). The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of this compound cytotoxicity.
References
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Development of Novel 7-Deazapurine Compounds
For Researchers, Scientists, and Drug Development Professionals
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has solidified its position as a "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the discovery and development of novel 7-deazapurine compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action. The versatility of this heterocyclic system, particularly when substituted at various positions, has led to the identification of potent anticancer, antiviral, and kinase inhibitory agents, some of which have progressed into clinical trials.[2][3]
Synthetic Strategies: Building the 7-Deazapurine Core
The synthesis of novel 7-deazapurine derivatives is a dynamic field, with medicinal chemists continuously developing more efficient and versatile methodologies. A common and effective approach to introduce diversity is through the functionalization of a pre-existing 7-deazapurine core.
General Synthetic Approach
A widely employed strategy for the synthesis of 7-deazapurine nucleosides commences with a 6-chloro-7-deazapurine precursor.[1] This intermediate allows for subsequent derivatization at the 6-position through various cross-coupling reactions, enabling the introduction of a wide array of substituents.[1] The general workflow can be summarized as follows:
Key Experimental Protocols
Vorbrüggen Glycosylation: This reaction is a cornerstone in the synthesis of nucleosides. In a typical protocol, a silylated 7-deazapurine base is reacted with a protected ribose acetate in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1]
Suzuki and Sonogashira Cross-Coupling Reactions: These palladium-catalyzed reactions are instrumental in diversifying the 6-position of the 7-deazapurine ring. The Suzuki coupling introduces aryl or heteroaryl groups, while the Sonogashira coupling is used for the introduction of alkynyl moieties.[1]
Nucleobase-Anion Glycosylation: This method involves the generation of a nucleobase anion, typically using a base like potassium hydroxide in the presence of a phase-transfer catalyst such as TDA-1 {tris[2-(2-methoxyethoxy)ethyl]amine}, which then reacts with a protected sugar halide.[4]
Biological Activities and Therapeutic Potential
7-Deazapurine derivatives have demonstrated significant therapeutic potential across a range of diseases, primarily due to their ability to interact with key cellular targets.
Anticancer Activity
A significant number of 7-deazapurine compounds exhibit potent anticancer and cytotoxic activity.[1][2] Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell cycle progression and signal transduction.[1][5] By targeting kinases such as cyclin-dependent kinases (CDKs), these compounds can induce cell cycle arrest and apoptosis.[1]
Quantitative Data on Anticancer Activity:
| Compound | 6-Substituent | Kinase Target | IC50 (µM) | Cancer Cell Line(s) | Reference |
| 1 | 5-Methoxy-1H-indol-2-yl | VEGFR-2 | 0.018 ± 0.001 | - | [6] |
| 5 | - | Multiple Protein Kinases | - | HepG2, MCF-7, MDA-MB-231, HeLa | [7] |
| AB61 | 7-(2-Thienyl) | - | Nanomolar range | Various cancer cell lines | [8] |
Note: This table presents a selection of data. For a comprehensive list, refer to the cited literature.
The anticancer effects of some 7-deazapurine nucleosides are also attributed to their intracellular phosphorylation, leading to the formation of active nucleotide analogs that can be incorporated into RNA and DNA, ultimately causing inhibition of protein synthesis and DNA damage.[2][3]
Antiviral Activity
The 7-deazapurine scaffold has also been a fruitful source of antiviral agents.[2] Nucleoside analogs containing this core have shown activity against a range of viruses, including Dengue virus (DENV) and Hepatitis C virus (HCV).[2][6][9]
Quantitative Data on Antiviral Activity:
| Compound | Virus Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |
| 6e | DENV | 2.081 ± 1.102 | 150.06 ± 11.42 | 72.11 | A549 | [6] |
| 11q | SARS-CoV-2 (wild-type) | 0.14 | >100 | >714 | Vero E6 | [10] |
| 11q | SARS-CoV-2 (BA.5) | 0.36 | >100 | >278 | Vero E6 | [10] |
The antiviral mechanism often involves the inhibition of viral polymerases after intracellular conversion to the triphosphate form.[9]
Signaling Pathways and Molecular Interactions
The biological effects of 7-deazapurine compounds are intricately linked to their ability to modulate specific cellular signaling pathways.
Kinase Inhibition
As previously mentioned, a primary mechanism of action for many 7-deazapurine derivatives is the inhibition of protein kinases.[1][5] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can have profound effects on cell growth, proliferation, and survival.[7]
Targeting RNA
Emerging research has highlighted the potential for 7-deazapurine compounds to target RNA structures directly.[11][12] The replacement of the N7 atom of purine with a carbon atom in 7-deazapurines alters the electronic properties of the molecule and provides a vector for substitution into the major groove of DNA or RNA duplexes.[2][13] This can lead to enhanced base-pairing stability and provides a novel mechanism for modulating gene expression at the RNA level.[2]
Conclusion and Future Directions
The 7-deazapurine scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutic agents. The extensive body of research has yielded potent and selective inhibitors of various cellular targets.[1] Future research will likely focus on several key areas:
-
Optimization of Pharmacokinetic Properties: Enhancing the drug-like properties of lead compounds to improve their bioavailability, metabolic stability, and safety profiles.
-
Exploration of Novel Targets: Expanding the scope of biological targets beyond kinases to include other enzyme families and protein-protein interactions.
-
Targeting RNA: Further investigating the potential of 7-deazapurine derivatives to modulate RNA function, a rapidly growing area of drug discovery.[11][12]
-
Development of Multi-targeted Agents: Designing single molecules that can simultaneously inhibit multiple key targets in a disease pathway, potentially leading to enhanced efficacy and reduced drug resistance.[5][7]
The continued exploration of the chemical space around the 7-deazapurine core, coupled with a deeper understanding of its interactions with biological targets, promises to deliver the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs as anti-SARS-CoV-2 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scholars@Duke publication: Chemical matter that binds RNA [scholars.duke.edu]
- 12. Principles for targeting RNA with drug-like small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7-Substituted 8-aza-7-deazaadenosines for modification of the siRNA major groove - PMC [pmc.ncbi.nlm.nih.gov]
6-Pyrrolidino-7-Deazapurine in Antiviral Research: A Technical Guide
Introduction
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic agents.[1] Analogs of biogenic purine nucleosides, 7-deazapurine derivatives have demonstrated a wide spectrum of biological activities, including potent antiviral and antitumor effects.[2][3] The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom offers unique opportunities for chemical modification, particularly at the C6 and C7 positions, which can significantly influence the biological activity and selectivity of these compounds.[2][3]
This technical guide provides an in-depth exploration of 6-pyrrolidino-7-deazapurine and its nucleoside analogs in the context of antiviral research. Due to a scarcity of publicly available data on the standalone this compound molecule, this document will focus on its closely related and well-characterized nucleoside derivatives, which have been the primary subject of antiviral investigations. We will delve into their mechanism of action, structure-activity relationships, and the experimental methodologies employed in their evaluation.
Core Concepts: The 7-Deazapurine Advantage
The structural modification of the purine core to a 7-deazapurine scaffold imparts several advantageous properties for drug design:
-
Altered Electronic Properties: The replacement of a nitrogen atom with a carbon atom in the five-membered ring modifies the electron distribution of the heterocyclic system.[2][3]
-
Opportunities for Novel Substitutions: The carbon at the 7-position provides a site for the introduction of various substituents, which can enhance binding to target enzymes or improve pharmacokinetic properties.[2][3]
-
Metabolic Stability: The C-C bond at the 7-position is not susceptible to enzymatic cleavage by purine nucleoside phosphorylase, which can lead to increased metabolic stability compared to their purine counterparts.
Antiviral Activity of 6-Substituted-7-Deazapurine Nucleoside Analogs
Research into 6-substituted-7-deazapurine nucleosides has yielded compounds with promising activity against a range of viruses. The pyrrolidino moiety at the 6-position is a key structural feature that has been explored in the broader context of 6-amino substituted derivatives. The antiviral efficacy of these compounds is typically evaluated through cell-based assays that measure the inhibition of viral replication.
Quantitative Data Summary
The following tables summarize the antiviral activity and cytotoxicity of representative 6-substituted-7-deazapurine nucleoside analogs from published studies. It is important to note that these are examples from the broader class of compounds and specific data for the 6-pyrrolidino derivative may vary.
Table 1: Antiviral Activity of a Representative 6-Amino-7-deazapurine Nucleoside Analog against Dengue Virus (DENV)
| Compound | Virus Serotype | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 6e (a 6-amino derivative) | DENV-1, -2, -3, -4 | A549 | 2.081 ± 1.102 | 150.06 ± 11.42 | 72.11 | [2] |
| 6e (a 6-amino derivative) | DENV-1, -2, -3, -4 | HepG2 | Not specified | 146.47 ± 11.05 | 63.7 | [2] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50
Table 2: Antiviral Activity of Representative 7-Deazapurine Nucleoside Analogs against SARS-CoV-2
| Compound | Virus Strain | Cell Line | IC50 (µM) | Reference |
| 11q (a 2'-deoxy-2'-spirooxetane-7-deazapurine) | Wild-type | Vero E6 | 0.14 | [4] |
| 11q (a 2'-deoxy-2'-spirooxetane-7-deazapurine) | BA.5 | Vero E6 | 0.36 | [4] |
| 30c (a 7-heteroaryl substituted analog) | Not specified | Not specified | 0.66 | [5] |
| 54 (a 6-aminoalkyl substituted analog) | Not specified | Not specified | 0.71 | [5] |
IC50: 50% inhibitory concentration
Mechanism of Action
The primary antiviral mechanism of action for 7-deazapurine nucleoside analogs involves their intracellular conversion to the corresponding 5'-triphosphate metabolite. This active form then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.
Experimental Protocols
The evaluation of novel antiviral agents involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments typically cited in the research of 7-deazapurine nucleoside analogs.
Synthesis of 6-Substituted-7-Deazapurine Nucleosides
A common synthetic route to 6-substituted-7-deazapurine nucleosides starts from a commercially available or synthesized 6-chloro-7-deazapurine.
Methodology:
-
Glycosylation: The 6-chloro-7-deazapurine base is reacted with a protected ribose or deoxyribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) under Vorbrüggen conditions. This typically involves the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) in an aprotic solvent like acetonitrile.
-
Nucleophilic Substitution: The resulting protected 6-chloro-7-deazapurine nucleoside is then subjected to a nucleophilic substitution reaction with pyrrolidine. This reaction is often carried out in a polar solvent such as ethanol or isopropanol at elevated temperatures.
-
Deprotection: The protecting groups on the sugar moiety (e.g., benzoyl groups) are removed. A common method is treatment with a solution of ammonia in methanol at room temperature.
-
Purification: The final product is purified using chromatographic techniques, such as silica gel column chromatography.
Antiviral Activity Assay (e.g., CPE Reduction Assay)
This assay determines the concentration of a compound required to inhibit the virus-induced cytopathic effect (CPE) in cultured cells.
Methodology:
-
Cell Seeding: Host cells (e.g., Vero E6 for SARS-CoV-2, A549 for DENV) are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Preparation: The test compound is serially diluted to various concentrations in cell culture medium.
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with a specific multiplicity of infection (MOI) of the virus. After a short adsorption period (e.g., 1 hour), the viral inoculum is removed, and the serially diluted compound is added to the wells.
-
Incubation: The plates are incubated for a period that allows for the development of CPE in the virus control wells (typically 3-7 days).
-
CPE Evaluation: The extent of CPE in each well is observed and scored microscopically. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or MTS assay.
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to the host cells.
Methodology:
-
Cell Seeding: Host cells are seeded in 96-well plates as in the antiviral assay.
-
Compound Treatment: The serially diluted compound is added to the wells containing uninfected cells.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Cell Viability Measurement: Cell viability is determined using a method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of 6-substituted-7-deazapurine nucleosides and their biological activity is a critical aspect of drug development.
Key SAR observations for 6-substituted-7-deazapurine nucleosides include:
-
Nature of the 6-substituent: The size, electronics, and hydrogen bonding capacity of the substituent at the C6 position can dramatically affect antiviral potency and cytotoxicity. Small heterocyclic groups at this position have been shown to impart potent cytotoxic activity.[6]
-
Sugar Moiety: Modifications to the sugar portion of the nucleoside, such as the introduction of a 2'-C-methyl group, have been a successful strategy in developing potent inhibitors of viral polymerases, particularly for HCV.[7] The stereochemistry of the sugar is also crucial for activity.
-
Phosphorylation Efficiency: For the nucleoside to be active, it must be efficiently phosphorylated intracellularly. The structure of both the base and the sugar can influence the efficiency of this activation process.[6]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antiviral agents. The available data on related 6-substituted-7-deazapurine nucleoside analogs demonstrate that this class of compounds can exhibit potent and selective inhibition of various viruses. Future research in this area should focus on the synthesis and evaluation of a wider range of derivatives to further elucidate the structure-activity relationships. Key areas for exploration include the optimization of the sugar moiety to enhance phosphorylation and viral polymerase inhibition, as well as the fine-tuning of the 6-position substituent to maximize antiviral activity while minimizing cytotoxicity. Furthermore, studies to elucidate the precise molecular interactions with viral target proteins will be crucial for the rational design of next-generation 7-deazapurine-based antiviral drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs as anti-SARS-CoV-2 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel 6-aminoalkyl- and 7-heteroaryl substituted 7-deazapurine nucleoside analogs against SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cellular Imaging using 6-Pyrrolidino-7-Deazapurine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a versatile heterocyclic system that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives, including potent anticancer and antiviral properties.[1][2] The modification of this core structure, particularly at the 6-position, has led to the development of compounds with a range of therapeutic potentials. Recently, the inherent fluorescent properties of certain 7-deazapurine derivatives have opened up new avenues for their application as molecular probes in cellular imaging. These fluorescent probes offer the potential to visualize and track biological processes in living cells, providing valuable insights for drug discovery and development.[3][4]
This document provides detailed application notes and protocols for the use of 6-pyrrolidino-7-deazapurine and its analogs as fluorescent probes for cellular imaging. While direct literature on the cellular imaging applications of this compound is limited, this guide is based on the established fluorescent properties and synthetic strategies for structurally related 6-substituted-7-deazapurine derivatives. The protocols provided herein are generalized for this class of compounds and can be adapted for specific experimental needs.
Data Presentation
The photophysical properties of fluorescent 7-deazapurine derivatives are crucial for their application in cellular imaging. The following table summarizes key quantitative data for representative 6-substituted 7-deazapurine analogs, providing a reference for selecting appropriate imaging conditions.
Table 1: Photophysical Properties of Representative 6-Substituted 7-Deazapurine Derivatives [5]
| Compound ID | Substituent at C6 | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Solvent |
| 10a | 4-(N,N-dimethylamino)phenyl-1,2,3-triazol-1-yl | 375 | 472 | 0.50 | MeCN |
| 10b | 4-methoxyphenyl-1,2,3-triazol-1-yl | 374 | 470 | 0.52 | MeCN |
| 10c | 4-tolyl-1,2,3-triazol-1-yl | 374 | 468 | 0.55 | MeCN |
| 10d | 4-phenyl-1,2,3-triazol-1-yl | 374 | 469 | 0.56 | MeCN |
| 10e | 4-(4-chlorophenyl)-1,2,3-triazol-1-yl | 375 | 469 | 0.53 | MeCN |
| 10f | 4-(4-trifluoromethylphenyl)-1,2,3-triazol-1-yl | 376 | 469 | 0.51 | MeCN |
| 11c | 4-tolyl-1,2,3-triazol-1-yl | - | - | 0.76 | THF |
Data extracted from a study on N(9)-alkylated 2-amino-6-triazolyl-7-deazapurines. The specific substitution at other positions of the purine ring may influence the photophysical properties.[5]
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of 6-substituted-7-deazapurine derivatives, starting from a 6-chloro-7-deazapurine precursor.[6]
Materials:
-
6-chloro-7-deazapurine
-
Pyrrolidine
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Ethanol, Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To a solution of the 6-chloro-7-deazapurine derivative in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add pyrrolidine (1.2-1.5 equivalents).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base like Na₂CO₃ or K₂CO₃ (2-3 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Live-Cell Imaging using a Fluorescent this compound Probe
This protocol provides a general procedure for staining and imaging live cells with a fluorescent this compound derivative. Optimization of probe concentration and incubation time is recommended for each cell type and experimental setup.
Materials:
-
Fluorescent this compound probe (dissolved in DMSO to prepare a stock solution)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips at an appropriate density and allow them to adhere and grow overnight in a CO₂ incubator at 37°C.
-
-
Probe Preparation:
-
Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM). It is advisable to perform a concentration titration to determine the optimal concentration with a high signal-to-noise ratio and minimal cytotoxicity.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells for a specific period (e.g., 15-60 minutes) in a CO₂ incubator at 37°C. The optimal incubation time should be determined empirically.
-
-
Washing (Optional but Recommended):
-
For probes that are not highly fluorogenic upon binding to their target, washing steps can reduce background fluorescence.[7]
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution.
-
-
Imaging:
-
Replace the wash solution with pre-warmed fresh culture medium or a suitable imaging buffer.
-
Image the cells using a fluorescence microscope. Use the appropriate excitation and emission filters based on the spectral properties of the probe (refer to Table 1 for guidance).
-
Acquire images using optimal exposure times to maximize signal and minimize phototoxicity.
-
Mandatory Visualizations
Caption: General synthetic workflow for this compound.
Caption: Experimental workflow for live-cell imaging.
Caption: Hypothetical signaling pathway involving a target kinase.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New fluorescent probes to image live cells with super-resolution microscopy [mpg.de]
Application Notes and Protocols for 6-Pyrrolidino-7-Deazapurine in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Pyrrolidino-7-deazapurine belongs to the 7-deazapurine class of heterocyclic compounds, which are analogs of natural purines where the nitrogen at position 7 is replaced by a carbon atom. This modification provides a scaffold for chemical substitutions that can yield compounds with interesting photophysical properties. Derivatives of 7-deazapurine, particularly those with amino substitutions, have emerged as promising fluorescent probes for various biological applications, including cellular imaging. Their "push-pull" electronic structure, arising from electron-donating (amino group) and electron-withdrawing (purine-like core) moieties, often results in desirable fluorescent characteristics such as high quantum yields and large Stokes shifts.[1]
These probes are valuable tools in fluorescence microscopy for their potential to be cell-permeable, allowing for the visualization of cellular structures and processes in living cells. Their low cytotoxicity, as reported for similar 7-deazapurine derivatives, makes them suitable for live-cell imaging studies.[1][2] This document provides an overview of the application of this compound and related compounds in fluorescence microscopy, including their photophysical properties and generalized protocols for their use.
Photophysical Properties
| Compound Derivative (in MeCN) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| 2-pyrrolidino-6-triazolyl-7-deazapurine | ~375 | ~450 | ~75 | 0.28 - 0.60 |
| 2-piperidino-6-triazolyl-7-deazapurine | ~375 | ~450 | ~75 | 0.28 - 0.60 |
Data is generalized from published values for N(9)-alkylated 2-amino-6-triazolyl-7-deazapurine derivatives in acetonitrile.[1] The quantum yield can vary depending on the specific triazolyl substituent. In less polar solvents like THF, quantum yields for some derivatives can be as high as 0.74.[2]
Experimental Protocols
The following are generalized protocols for the use of this compound as a fluorescent probe for cellular imaging. Note: These protocols are based on standard fluorescence microscopy techniques and may require optimization for specific cell types and experimental conditions.
I. Preparation of Staining Solution
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in a physiologically compatible buffer (e.g., phosphate-buffered saline (PBS), Hank's Balanced Salt Solution (HBSS), or cell culture medium without serum) to the desired final working concentration. A typical starting concentration for live-cell imaging is in the range of 1-10 µM. It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell line and application, balancing signal intensity with potential cytotoxicity.
II. Live-Cell Staining and Imaging
-
Cell Culture: Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS or HBSS.
-
Add the pre-warmed working solution of this compound to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe (e.g., excitation around 375 nm and emission around 450 nm).
-
Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
III. Fixed-Cell Staining (Optional)
For applications requiring fixed samples, the following protocol can be adapted.
-
Cell Culture and Fixation:
-
Plate and culture cells as described for live-cell imaging.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the fixed and permeabilized cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslip on a microscope slide using an appropriate mounting medium, with or without a nuclear counterstain like DAPI, if desired.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Diagrams
References
Application Notes and Protocols: 6-Pyrrolidino-7-deazapurine as a Fluorescent Probe for Nucleic Acid Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Pyrrolidino-7-deazapurine is a modified nucleobase analog that serves as a valuable tool in the study of nucleic acids. As a member of the 7-deazapurine family, it is structurally similar to adenine but possesses a pyrrolidino substitution at the 6-position and a carbon atom in place of nitrogen at the 7-position. This modification imparts useful fluorescent properties, making it an effective intrinsic probe for investigating DNA and RNA structure, dynamics, and interactions without the need for bulky external fluorophores. Its ability to be incorporated into oligonucleotides allows for site-specific labeling and analysis.
These application notes provide an overview of the properties of this compound and detailed protocols for its synthesis, incorporation into nucleic acids, and use in biophysical studies.
Physicochemical and Spectroscopic Properties
The pyrrolidino substituent at the 6-position of the 7-deazapurine core influences its electronic and, consequently, its spectroscopic properties. While specific data for this compound is limited in publicly available literature, general properties for related 6-substituted-7-deazapurine derivatives can be informative.
| Property | Value | Reference |
| Melting Point | 263-265°C | [1] |
| Molecular Formula | C₁₀H₁₂N₄ | [2] |
| Molecular Weight | 188.23 g/mol | [2] |
| Solubility | Soluble in Ethyl Acetate and Methanol | [1] |
Synthesis of this compound Nucleoside
The synthesis of the this compound nucleoside is a critical first step for its incorporation into oligonucleotides. The general approach involves the nucleophilic substitution of a leaving group at the 6-position of a 7-deazapurine nucleoside precursor.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound ribonucleoside.
Experimental Protocol: Synthesis of this compound Ribonucleoside
Materials:
-
6-Chloro-7-deazapurine ribonucleoside
-
Pyrrolidine
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Dissolve 6-chloro-7-deazapurine ribonucleoside (1 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of pyrrolidine (e.g., 5-10 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress using TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess pyrrolidine under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound ribonucleoside.
-
Characterize the final product by NMR and mass spectrometry.
Incorporation into Oligonucleotides via Phosphoramidite Chemistry
To incorporate this compound into a specific site within a DNA or RNA strand, it must first be converted into its phosphoramidite derivative. This phosphoramidite can then be used in standard automated solid-phase oligonucleotide synthesis.
Phosphoramidite Synthesis and Oligonucleotide Assembly Workflow
Caption: Workflow for phosphoramidite synthesis and oligonucleotide incorporation.
Experimental Protocol: Phosphoramidite Synthesis and Automated DNA Synthesis
Part 1: Synthesis of this compound Phosphoramidite
-
5'-O-DMT Protection: React the this compound ribonucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base (e.g., pyridine) to protect the 5'-hydroxyl group.
-
Phosphitylation: React the 5'-O-DMT protected nucleoside with a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to introduce the phosphoramidite moiety at the 3'-hydroxyl group.
-
Purification: Purify the resulting phosphoramidite by column chromatography.
Part 2: Automated Oligonucleotide Synthesis
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile.
-
Install the phosphoramidite solution on an automated DNA/RNA synthesizer.
-
Program the desired oligonucleotide sequence, specifying the coupling of the modified base at the desired position.
-
Initiate the standard synthesis cycle (detritylation, coupling, capping, oxidation). The coupling time for modified phosphoramidites may need to be extended to ensure high coupling efficiency.[3]
-
After synthesis, cleave the oligonucleotide from the solid support and deprotect it using standard procedures (e.g., concentrated ammonium hydroxide).
-
Purify the final labeled oligonucleotide using methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).
Application: Fluorescence-Based Nucleic Acid Studies
The incorporated this compound can be used as an intrinsic fluorescent probe to study various aspects of nucleic acid biology.
Experimental Protocol: Fluorescence Spectroscopy of Labeled Oligonucleotides
Materials:
-
Purified oligonucleotide containing this compound
-
Complementary unlabeled oligonucleotide
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the labeled oligonucleotide in the desired buffer.
-
Determine the concentration of the oligonucleotide using UV-Vis spectroscopy at 260 nm.
-
Dilute the stock solution to a working concentration (typically in the low micromolar range) in a quartz cuvette.
-
Record the fluorescence emission spectrum by exciting at the appropriate wavelength (the excitation maximum should be determined experimentally, but is expected to be in the UV-A or near-UV range for 7-deazapurine derivatives).
-
To study hybridization, titrate the labeled oligonucleotide with increasing concentrations of the complementary strand and record the fluorescence spectrum after each addition.
-
Analyze the changes in fluorescence intensity, emission maximum, and quantum yield to determine binding affinities and conformational changes upon duplex formation.
Experimental Protocol: Thermal Denaturation Studies (Melting Temperature Analysis)
Materials:
-
Purified labeled oligonucleotide and its complementary strand
-
Buffer solution
-
UV-Vis spectrophotometer with a temperature controller or a real-time PCR machine capable of melting curve analysis[4]
Procedure:
-
Prepare a solution containing the labeled oligonucleotide and its complementary strand in the desired buffer to form the duplex.
-
Place the sample in the spectrophotometer or qPCR instrument.
-
Monitor the absorbance at 260 nm (or fluorescence, if the instrument is capable) as the temperature is slowly increased (e.g., 0.5-1°C per minute).
-
Plot the absorbance or fluorescence as a function of temperature.
-
The melting temperature (Tₘ) is the temperature at which 50% of the duplex has denatured into single strands, and it is determined from the midpoint of the transition in the melting curve.[5]
-
Compare the Tₘ of the labeled duplex to that of an unlabeled control duplex to assess the effect of the modification on duplex stability.
Conclusion
This compound is a versatile fluorescent nucleobase analog that can be readily incorporated into synthetic oligonucleotides. Its intrinsic fluorescence provides a sensitive tool for probing nucleic acid structure, stability, and interactions without the perturbations that can be caused by larger, extrinsic dyes. The protocols outlined here provide a foundation for researchers to utilize this valuable probe in a wide range of nucleic acid studies, from basic biophysical characterization to the development of novel diagnostic and therapeutic agents.
References
- 1. labsolu.ca [labsolu.ca]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites: synthesis and application in solid-phase synthesis of modified and hypermodified oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of DNA Chemical Denaturation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 6-Pyrrolidino-7-Deazapurine into Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The modification of oligonucleotides with altered heterocyclic bases is a powerful strategy for enhancing their therapeutic and diagnostic properties. 7-deazapurine nucleosides, which replace the N7 atom of the purine ring with a carbon atom, are a prominent class of such modifications. This change alters the electronic properties of the nucleobase and provides a site for further functionalization at the C7 position. These modifications can lead to altered hydrogen bonding, increased thermal stability of duplexes, and improved nuclease resistance.[1]
While various substituents at the 7-position of 7-deazapurines have been explored, this document focuses on the hypothetical incorporation of a 6-pyrrolidino-7-deazapurine moiety. The introduction of a pyrrolidino group at the 6-position of a 7-deazapurine is anticipated to significantly influence the hydrogen bonding capabilities and steric profile of the nucleobase, potentially leading to unique hybridization properties and biological activities.
Potential Applications
Oligonucleotides incorporating this compound could be valuable in various applications, including:
-
Antisense Therapy: Modified oligonucleotides with enhanced stability and binding affinity can be potent inhibitors of gene expression.
-
Aptamers: The unique structural features of the modification could contribute to the selection of aptamers with high affinity and specificity for various targets.
-
DNA-Based Diagnostics: The altered hybridization properties may be exploited for the development of highly specific and sensitive diagnostic probes.
-
Nanotechnology: Modified oligonucleotides can serve as building blocks for the construction of novel DNA-based nanostructures.
Synthesis of this compound Phosphoramidite (Hypothetical Protocol)
The synthesis of the phosphoramidite building block is a crucial first step for incorporation into oligonucleotides via automated solid-phase synthesis. A plausible synthetic route is outlined below, based on standard nucleoside chemistry.
Experimental Protocol:
-
Starting Material: Commercially available 6-chloro-7-deazapurine-2'-deoxyriboside.
-
Nucleophilic Substitution: React the 6-chloro-7-deazapurine-2'-deoxyriboside with pyrrolidine in a suitable solvent (e.g., ethanol or DMF) at an elevated temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the resulting this compound-2'-deoxyriboside is selectively protected with a dimethoxytrityl (DMT) group using DMT-Cl in the presence of a base like pyridine.
-
Phosphitylation: The 3'-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base such as N,N-diisopropylethylamine (DIPEA) to yield the final phosphoramidite monomer.
-
Purification: The final product is purified by silica gel column chromatography.
Incorporation into Oligonucleotides via Solid-Phase Synthesis
Once the phosphoramidite is synthesized and purified, it can be incorporated into oligonucleotides using a standard automated DNA synthesizer.
Experimental Protocol:
-
Synthesizer Setup: The this compound phosphoramidite is dissolved in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M) and placed on a designated port of the DNA synthesizer.
-
Oligonucleotide Synthesis Cycle: The synthesis proceeds via the standard phosphoramidite cycle:
-
De-blocking: Removal of the DMT group from the 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support using a solution of trichloroacetic acid or dichloroacetic acid in dichloromethane.
-
Coupling: The modified phosphoramidite is activated by a tetrazole or a similar activator and coupled to the free 5'-hydroxyl group. An extended coupling time may be necessary to ensure high coupling efficiency for modified bases.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are capped with acetic anhydride and 1-methylimidazole to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.
-
-
Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases and the phosphate backbone are removed using a concentrated ammonium hydroxide solution, often with heating.[2]
-
Purification: The crude oligonucleotide is purified by HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
Characterization of Modified Oligonucleotides
Thermal Melting Analysis (Tm)
The thermal stability of duplexes containing the modified base should be assessed by UV-melting studies.[3] The melting temperature (Tm) is the temperature at which half of the duplex DNA has dissociated into single strands.
Protocol:
-
Anneal the modified oligonucleotide with its complementary DNA or RNA strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Measure the absorbance at 260 nm as a function of temperature, increasing the temperature at a controlled rate (e.g., 0.5 °C/min).
-
The Tm is determined from the first derivative of the melting curve.
Table 1: Hypothetical Thermal Melting Data for a 12-mer DNA Duplex
| Duplex | Sequence (5' to 3') | Complement (3' to 5') | Tm (°C) | ΔTm (°C) vs. Unmodified |
| Unmodified | GCT GAC GA T TCG | CGA CTG CT A AGC | 52.5 | 0.0 |
| Modified | GCT GAC GX T TCG | CGA CTG CT A AGC | 54.0 | +1.5 |
| Mismatch (A) | GCT GAC GX T TCG | CGA CTG CA A AGC | 45.2 | -7.3 |
| Mismatch (C) | GCT GAC GX T TCG | CGA CTG CC A AGC | 46.1 | -6.4 |
| Mismatch (G) | GCT GAC GX T TCG | CGA CTG CG A AGC | 44.8 | -7.7 |
*X represents the this compound modification. Data is hypothetical and for illustrative purposes only.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy can be used to determine if the incorporation of the modified base alters the overall conformation of the DNA duplex (e.g., B-form, A-form).[3]
Protocol:
-
Prepare a solution of the annealed duplex in a suitable buffer.
-
Record the CD spectrum from approximately 200 to 320 nm.
-
A characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.[2] Significant deviations from this pattern would indicate a conformational change.
Nuclease Resistance Assay
The susceptibility of the modified oligonucleotide to degradation by nucleases is an important parameter for in vivo applications.
Protocol:
-
Incubate the modified and an unmodified control oligonucleotide of the same sequence with a nuclease (e.g., snake venom phosphodiesterase or fetal bovine serum).
-
Take aliquots at different time points and quench the reaction.
-
Analyze the samples by PAGE or HPLC to determine the extent of degradation over time.
Table 2: Hypothetical Nuclease Degradation Data
| Oligonucleotide | Half-life in 10% FBS (hours) |
| Unmodified | 2.5 |
| Modified (3' end) | 8.0 |
| Fully Modified | > 24 |
*Data is hypothetical and for illustrative purposes only.
Conclusion
The incorporation of this compound into oligonucleotides represents a novel modification with the potential to confer unique and advantageous properties. While specific experimental data is not yet available, the established protocols for the synthesis, incorporation, and characterization of other modified nucleosides provide a solid framework for the exploration of this new building block. The hypothetical data presented suggests that such a modification could enhance thermal stability and nuclease resistance, making it a promising candidate for various therapeutic and diagnostic applications. Researchers are encouraged to adapt and optimize the general protocols provided herein for the successful implementation of this novel modification in their work.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites: synthesis and application in solid-phase synthesis of modified and hypermodified oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites: synthesis and application in solid-phase synthesis of modified and hypermodified oligonucleotides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Live-Cell Imaging with 6-Pyrrolidino-7-Deazapurine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a significant structure in medicinal chemistry, with derivatives showing a broad range of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2] The modification at the 6-position of this heterocyclic system has been a key area of research, leading to the discovery of potent agents that can interfere with critical cellular signaling pathways.[1] While the primary focus of research on 6-pyrrolidino-7-deazapurine and its analogs has been their therapeutic potential, the inherent fluorescence of some 7-deazapurine derivatives presents an opportunity for their use in live-cell imaging.[3][4]
These application notes provide a generalized framework for utilizing fluorescent 6-substituted-7-deazapurine derivatives as probes in live-cell imaging. It is important to note that while the potential exists, specific live-cell imaging protocols and detailed photophysical characterization of this compound for this application are not extensively documented in current literature. Therefore, the following protocols and data are based on the properties of structurally related fluorescent 7-deazapurine compounds and general principles of live-cell imaging with small molecule probes.
Potential Applications in Live-Cell Imaging
Given that 6-substituted-7-deazapurine derivatives are often developed as kinase inhibitors, their fluorescent analogs could be employed to:
-
Visualize Drug Distribution and Target Engagement: Track the uptake and subcellular localization of the compound in real-time.
-
Monitor Kinase Activity: In cases where binding of the inhibitor to its target kinase leads to a change in fluorescence (e.g., intensity, lifetime, or polarization), it could serve as a biosensor for enzyme activity.
-
High-Throughput Screening: Use fluorescence as a readout to screen for compounds that bind to a specific target or to assess cellular responses to drug candidates.
-
Study of Cellular Processes: Investigate the role of target kinases in various cellular events such as cell cycle progression, apoptosis, and signal transduction.[1]
Quantitative Data: Photophysical Properties of Fluorescent 7-Deazapurine Derivatives
The following table summarizes the photophysical properties of some N(9)-alkylated 2-amino-6-triazolyl-7-deazapurine derivatives, which can serve as a reference for designing imaging experiments with other fluorescent 7-deazapurine compounds.[4] It is crucial to experimentally determine these properties for the specific this compound derivative being used.
| Compound Class | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ) |
| 7-deazapurine series | ~375 | 468–472 | 0.50–0.56 (in MeCN) |
| 7-deazapurine series | Not specified | Not specified | up to 0.74 (in THF) |
Note: The photophysical properties are highly dependent on the solvent and the specific chemical substitutions on the 7-deazapurine core.[3][4]
Experimental Protocols
This section provides a general protocol for live-cell imaging using a fluorescent 6-substituted-7-deazapurine derivative. Optimization of parameters such as probe concentration, incubation time, and imaging conditions is essential for each cell line and experimental setup.
Protocol 1: General Live-Cell Staining and Imaging
Materials:
-
Fluorescent this compound derivative
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Live-cell imaging solution (e.g., phenol red-free medium, HBSS)
-
Glass-bottom imaging dishes or plates
-
Fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C, 5% CO2, and humidity)
-
Appropriate filter sets for the fluorophore
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for 24-48 hours in a standard cell culture incubator.
-
-
Probe Preparation:
-
Prepare a stock solution of the fluorescent this compound derivative (e.g., 1-10 mM in DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed live-cell imaging solution. The optimal concentration should be determined empirically, typically ranging from 100 nM to 10 µM, to achieve a good signal-to-noise ratio while minimizing cytotoxicity.
-
-
Cell Staining:
-
Aspirate the cell culture medium from the imaging dish.
-
Wash the cells once with pre-warmed live-cell imaging solution.
-
Add the diluted fluorescent probe solution to the cells.
-
Incubate the cells for a specified period (e.g., 15-60 minutes) in the live-cell imaging chamber. The optimal incubation time will depend on the cell permeability of the compound.
-
-
Image Acquisition:
-
After incubation, if the background fluorescence is high, you may perform a gentle wash with a fresh live-cell imaging solution. However, for continuous imaging, washing is often omitted.
-
Place the imaging dish on the microscope stage within the incubation chamber.
-
Allow the environmental conditions to stabilize for at least 10 minutes before starting image acquisition.
-
Using the appropriate filter set, acquire images. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
For time-lapse imaging, define the imaging intervals and total duration based on the biological process being studied.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a generic kinase signaling pathway that can be targeted by 6-substituted-7-deazapurine derivatives, leading to the inhibition of cell proliferation.
Caption: Inhibition of a kinase signaling pathway by a this compound derivative.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a live-cell imaging experiment using a fluorescent 7-deazapurine derivative.
Caption: A generalized workflow for live-cell imaging experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Pyrrolidino-7-Deazapurine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Pyrrolidino-7-deazapurine is a member of the pyrrolo[2,3-d]pyrimidine class of compounds, a scaffold known for its diverse biological activities.[1] Derivatives of this scaffold have been extensively investigated as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[2][3] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of therapeutic agents.[2][3] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its anti-proliferative and cell cycle inhibitory effects.
Mechanism of Action: Inhibition of Cell Cycle Progression
As potent kinase inhibitors, 6-substituted-7-deazapurine derivatives often exert their biological effects by interfering with critical cellular signaling pathways involved in cell cycle regulation.[1] Many compounds with this scaffold target CDKs, leading to cell cycle arrest and a subsequent halt in cell proliferation, and in some instances, apoptosis.[1]
Data Presentation
While specific quantitative data for this compound is not widely available in the public domain, the following table presents data for a closely related analog, 6-(pyrrolidin-1-yl)-7-deazapurine (compound 17), which has been evaluated as a Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor.[4] This data can serve as a reference point for designing experiments with this compound.
| Compound Name | Target Kinase | Assay Type | Potency (cKi) | Ligand Efficiency (LE) | Reference |
| 6-(Pyrrolidin-1-yl)-7-deazapurine | LRRK2 G2019S | Biochemical | 0.7 nM (for (2R)-2-methylpyrrolidin-1-yl derivative) | 0.66 (for (2R)-2-methylpyrrolidin-1-yl derivative) | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway potentially targeted by this compound and a general workflow for its evaluation in cell-based assays.
Caption: Putative inhibition of the CDK2/Cyclin E pathway by this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the determined IC50 for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Western Blot Analysis of p-Rb
This protocol is to confirm the on-target effect of this compound by assessing the phosphorylation status of the Retinoblastoma protein (pRb), a downstream substrate of CDK2.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Rb (Ser807/811), anti-total Rb, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells as described in the cell cycle analysis protocol.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb and the loading control (β-actin). A decrease in the p-Rb/total Rb ratio upon treatment indicates successful target engagement.
-
References
Application Notes and Protocols for 6-Pyrrolidino-7-Deazapurine Probes in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 6-pyrrolidino-7-deazapurine fluorescent probes in flow cytometry. The protocols described are based on the known properties of 7-deazapurine nucleoside analogs as fluorescent molecules that can be incorporated into cellular processes.
Introduction
This compound and its derivatives are fluorescent nucleoside analogs. The 7-deazapurine scaffold, an isomer of adenine, allows these molecules to be recognized by cellular machinery involved in nucleic acid synthesis.[1][2] The pyrrolidino group and other substitutions can modulate the fluorescent properties of the molecule, making them suitable for detection by flow cytometry.[3][4] These probes exhibit promising fluorescence quantum yields and their emission properties can be sensitive to the surrounding environment.[3][4] Their low cytotoxicity at concentrations required for labeling makes them potentially useful for studying live cells.[4]
This document outlines protocols for three potential applications of this compound probes in flow cytometry:
-
Cellular Uptake and Permeability Analysis
-
Cell Proliferation and Cell Cycle Analysis
-
Apoptosis Detection
Application Note 1: Cellular Uptake and Permeability Analysis
Principle: The intrinsic fluorescence of this compound probes allows for the direct measurement of their uptake into cells. By incubating cells with the probe and analyzing the resulting fluorescence by flow cytometry, one can quantify the rate of uptake and the percentage of cells that have internalized the probe. This is useful for studying drug delivery, membrane permeability, and the function of nucleoside transporters.
Experimental Protocol
1. Reagent Preparation:
-
Cell Culture Medium: Appropriate for the cell line being used.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
This compound Probe Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Flow Cytometry Staining Buffer: PBS with 1% Bovine Serum Albumin (BSA).
2. Cell Preparation:
-
Culture cells to a density of 0.5 - 1 x 10^6 cells/mL. For adherent cells, detach them using trypsin-EDTA, wash, and resuspend in culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
3. Probe Staining:
-
Prepare working concentrations of the this compound probe by diluting the stock solution in pre-warmed cell culture medium. A titration is recommended (e.g., 1 µM, 5 µM, 10 µM, 25 µM).
-
Add the probe-containing medium to the cell suspension.
-
Incubate the cells for a desired period (e.g., 15, 30, 60, 120 minutes) at 37°C in a CO2 incubator.
-
To stop the uptake, add 2 mL of ice-cold PBS and centrifuge at 300 x g for 5 minutes at 4°C.
-
Wash the cells twice with 2 mL of ice-cold PBS.
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
4. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a laser suitable for exciting the probe (e.g., 405 nm or 488 nm, depending on the specific probe's excitation spectrum).
-
Collect fluorescence emission at the appropriate wavelength.
-
Use an unstained cell sample to set the baseline fluorescence.
-
Record the Mean Fluorescence Intensity (MFI) and the percentage of fluorescently positive cells.
Data Presentation
Table 1: Cellular Uptake of this compound Probe
| Probe Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| 1 | 30 | 150 ± 12 | 25.3 ± 2.1 |
| 5 | 30 | 780 ± 45 | 85.6 ± 4.3 |
| 10 | 30 | 1520 ± 98 | 98.2 ± 1.5 |
| 10 | 60 | 2890 ± 150 | 99.1 ± 0.8 |
| 10 | 120 | 4500 ± 210 | 99.5 ± 0.4 |
Visualization
Caption: Workflow for cellular uptake analysis.
Application Note 2: Cell Proliferation and Cell Cycle Analysis
Principle: As nucleoside analogs, this compound probes can be incorporated into newly synthesized DNA during the S phase of the cell cycle.[1][2] The intensity of the fluorescence in a given cell is proportional to the amount of probe incorporated, which in turn reflects the level of DNA synthesis. This allows for the identification of proliferating cells and the analysis of cell cycle distribution.
Experimental Protocol
1. Reagent Preparation:
-
Cell Culture Medium.
-
PBS.
-
This compound Probe Stock Solution (10 mM).
-
Fixation Buffer: 70% cold ethanol.
-
Permeabilization Buffer: PBS with 0.1% Triton X-100.
-
RNase A Solution: 100 µg/mL in PBS.
-
DNA Content Stain: Propidium Iodide (PI) or DAPI.
2. Cell Labeling and Fixation:
-
Seed cells and culture to desired confluency.
-
Add the this compound probe to the culture medium at a final concentration of 10-20 µM.
-
Incubate for 1-2 hours at 37°C to allow for incorporation into DNA.
-
Harvest and wash the cells once with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
3. Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Permeabilize the cells by resuspending in Permeabilization Buffer and incubating for 15 minutes at room temperature.
-
Wash the cells once with PBS.
-
Resuspend the cells in 200 µL of RNase A solution and incubate for 30 minutes at 37°C.
-
Add 200 µL of a DNA content stain (e.g., 50 µg/mL PI).
-
Incubate for 15 minutes at room temperature, protected from light.
4. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a laser appropriate for the this compound probe to detect cells in S phase.
-
Use a second laser and filter set appropriate for the DNA content stain (e.g., 488 nm excitation for PI).
-
Create a bivariate plot of probe fluorescence (S phase) versus DNA content stain fluorescence (G0/G1, S, G2/M).
Data Presentation
Table 2: Cell Cycle Analysis using this compound Probe
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 65.4 ± 3.2 | 22.1 ± 1.8 | 12.5 ± 1.5 |
| Drug A (Cell Cycle Arrest) | 85.2 ± 4.1 | 5.3 ± 0.9 | 9.5 ± 1.2 |
| Growth Factor | 40.1 ± 2.5 | 45.8 ± 2.9 | 14.1 ± 1.1 |
Visualization
Caption: Probe incorporation during the cell cycle.
Application Note 3: Apoptosis Detection
Principle: Some 7-deazapurine derivatives have been shown to possess cytotoxic and antitumor properties, which are often mediated by the induction of apoptosis.[1][2] A this compound probe could potentially be used to identify apoptotic cells. This could occur if the probe's fluorescence is sensitive to changes in the cellular environment during apoptosis, or it can be used in conjunction with standard apoptosis markers like Annexin V to provide multi-parametric analysis. This protocol describes a dual-staining method with Annexin V.
Experimental Protocol
1. Reagent Preparation:
-
Cell Culture Medium.
-
PBS.
-
Apoptosis-inducing agent (e.g., staurosporine).
-
This compound Probe Stock Solution (10 mM).
-
Annexin V Binding Buffer (1X).
-
FITC-Annexin V.
-
Propidium Iodide (PI) Staining Solution.
2. Induction of Apoptosis and Staining:
-
Seed cells at 0.5 x 10^6 cells/mL and treat with an apoptosis-inducing agent for the desired time. Include an untreated control.
-
During the last hour of treatment, add the this compound probe to the medium at a final concentration of 5-10 µM.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI Staining Solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm laser for excitation of FITC and PI. Use an appropriate laser for the this compound probe.
-
Create a bivariate dot plot of FITC-Annexin V fluorescence versus PI fluorescence to distinguish live, early apoptotic, late apoptotic, and necrotic cells.
-
Analyze the fluorescence of the this compound probe within each of these populations.
Data Presentation
Table 3: Apoptosis Analysis with this compound Probe and Annexin V
| Cell Population | % of Total (Control) | % of Total (Treated) | MFI of Probe (Treated) |
| Live (Annexin V-/PI-) | 95.1 ± 1.5 | 40.3 ± 3.5 | 850 ± 60 |
| Early Apoptotic (Annexin V+/PI-) | 2.5 ± 0.8 | 35.1 ± 2.8 | 1250 ± 95 |
| Late Apoptotic (Annexin V+/PI+) | 1.8 ± 0.5 | 20.5 ± 2.1 | 1100 ± 80 |
| Necrotic (Annexin V-/PI+) | 0.6 ± 0.2 | 4.1 ± 0.9 | 900 ± 70 |
Visualization
Caption: Key events in apoptosis detection.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Quantum Yield of 6-Pyrrolidino-7-deazapurine
Welcome to the technical support center for 6-pyrrolidino-7-deazapurine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile fluorophore in their experiments. Here, you will find troubleshooting guides and frequently asked questions to help you address challenges related to its fluorescence quantum yield.
Troubleshooting Guides
Low fluorescence quantum yield is a common issue that can significantly impact the sensitivity and reliability of your experiments. The following table outlines potential causes and recommended solutions to help you troubleshoot and optimize the performance of your this compound-based probes.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescent Signal | 1. Low Quantum Yield: The intrinsic properties of the fluorophore in its current environment may result in a low quantum yield.[1] 2. Incorrect Excitation/Emission Settings: The instrument settings may not align with the spectral properties of the compound. 3. Low Probe Concentration: The concentration of the fluorophore may be below the detection limit of the instrument. 4. Photobleaching: Prolonged exposure to excitation light can irreversibly damage the fluorophore.[1] 5. Degradation: The probe may have degraded due to improper storage or nuclease contamination in biological samples. | 1. Optimize the Environment: Test different solvents with varying polarities and viscosities. For biological applications, consider the local environment of the probe. 2. Verify Instrument Settings: Ensure that the excitation and emission wavelengths on your instrument are set to the optimal values for this compound. 3. Increase Concentration: Prepare a fresh, more concentrated sample. 4. Minimize Light Exposure: Reduce the intensity and duration of light exposure. Use antifade reagents when applicable. 5. Proper Storage and Handling: Store the compound in a cool, dark, and dry place. Use nuclease-free reagents in biological assays.[1] |
| High Background Fluorescence | 1. Non-specific Binding: The probe may be binding to other molecules or surfaces in the sample.[1] 2. Autofluorescence: Components of the sample (e.g., cells, media) may be naturally fluorescent at the excitation/emission wavelengths used. 3. Impure Compound: The sample may contain fluorescent impurities. | 1. Improve Washing Steps: Increase the number and stringency of washing steps in your protocol. 2. Use Controls: Include an unstained control to measure the level of autofluorescence. 3. Purify the Compound: If impurities are suspected, repurify the compound using an appropriate method like HPLC. |
| Inconsistent Fluorescence Intensity | 1. Aggregation: At high concentrations, fluorophores can form aggregates, which often have lower quantum yields due to self-quenching. 2. Fluctuating Environment: Changes in temperature, pH, or solvent composition can affect fluorescence. 3. Instrument Instability: The light source or detector of the fluorometer may be unstable. | 1. Work at Lower Concentrations: Dilute the sample to a concentration where aggregation is minimized. 2. Maintain Stable Conditions: Ensure that all measurements are performed under consistent environmental conditions. 3. Check Instrument Performance: Use a stable reference standard to check the stability of your instrument. |
Frequently Asked Questions (FAQs)
Q1: What is a fluorescence quantum yield and why is it important for my experiments?
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield (closer to 1) indicates a more efficient fluorophore, resulting in a brighter signal. This is critical for applications requiring high sensitivity, as it directly impacts the signal-to-noise ratio of your measurements.
Q2: How does the molecular structure of this compound influence its quantum yield?
The quantum yield of 7-deazapurine derivatives is highly dependent on their molecular structure. The "push-pull" effect is a key principle for designing fluorescent probes with high quantum yields.[2] This involves attaching an electron-donating group (the "push," such as the pyrrolidino group at the 6-position) and an electron-withdrawing group (the "pull") at opposite ends of a π-conjugated system. This enhances intramolecular charge transfer (ICT), which can lead to a higher quantum yield.[2][3]
Q3: Can I improve the quantum yield of my this compound derivative by modifying its structure?
Yes, chemical modifications can significantly enhance the quantum yield. A common strategy is to introduce an electron-withdrawing group at a suitable position on the 7-deazapurine core to create a more effective push-pull system. For instance, adding a triazole moiety at the 6-position of 2-amino-7-deazapurines has been shown to result in quantum yields in the range of 28% to 60% in acetonitrile.[2]
Q4: How does the solvent environment affect the quantum yield?
The solvent can have a profound impact on the quantum yield due to factors like polarity, viscosity, and hydrogen bonding capabilities.[3] For push-pull systems, a change in solvent polarity can alter the energy levels of the excited state, potentially leading to either an increase or decrease in fluorescence.[2][3] For some 7-deazapurine derivatives, an increased quantum yield has been observed in certain organic solvents like THF.[2] It is recommended to test your compound in a range of solvents to find the optimal conditions for your application.
Q5: What is fluorescence quenching and how can I minimize it?
Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. Common quenchers include molecular oxygen, halide ions, and heavy atoms. Quenching can occur through various mechanisms, including collisional (dynamic) quenching and static quenching. To minimize quenching, you can try deoxygenating your solvent or removing potential quenching species from your sample.
Quantitative Data
While specific quantum yield data for this compound is not extensively published, the following table presents data for structurally related 2-amino-6-triazolyl-7-deazapurine derivatives, which demonstrates the impact of substituents on their photophysical properties.[2]
| Compound | Substituent (R) | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
| 10a | H | MeCN | 374 | 468 | 50 |
| 10b | OMe | MeCN | 376 | 472 | 52 |
| 10c | NMe2 | MeCN | 378 | 472 | 56 |
| 10d | F | MeCN | 374 | 468 | 51 |
| 10e | Cl | MeCN | 374 | 468 | 52 |
| 10f | Br | MeCN | 374 | 470 | 50 |
| 10c | NMe2 | THF | - | - | 74 |
Data extracted from a study on N(9)-alkylated 2-amino-6-triazolyl-7-deazapurines.[2]
Experimental Protocols
Protocol 1: General Procedure for Modifying 7-Deazapurines via Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general framework for introducing substituents onto the 7-deazapurine core, which can be adapted to create derivatives with improved quantum yields.
Materials:
-
Starting 7-deazapurine derivative (e.g., a di-halogenated or di-azido precursor)[2]
-
Nucleophile (e.g., pyrrolidine, piperidine)[2]
-
Anhydrous solvent (e.g., acetonitrile, DMF)[2]
-
Inert gas (e.g., nitrogen, argon)
-
Stirring plate and stir bar
-
Reaction vessel
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve the starting 7-deazapurine derivative in the anhydrous solvent in the reaction vessel under an inert atmosphere.
-
Add the nucleophile to the reaction mixture. The stoichiometry will depend on the specific reaction and desired product.
-
Stir the reaction at the appropriate temperature (this may range from room temperature to elevated temperatures) and monitor its progress by TLC.[2]
-
Once the reaction is complete, quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the desired substituted 7-deazapurine.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, mass spectrometry).
Protocol 2: Relative Quantum Yield Measurement
This protocol describes how to measure the fluorescence quantum yield of your this compound derivative relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Your this compound sample
-
A quantum yield standard with a known quantum yield and similar spectral properties (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Solvent
Procedure:
-
Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring that the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the resulting linear plots.
-
Calculate the quantum yield of your sample using the following equation:
Φsample = Φstandard * (Gradientsample / Gradientstandard) * (η2sample / η2standard)
Where:
-
Φ is the quantum yield
-
Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Visualizations
Caption: Troubleshooting workflow for addressing low quantum yield.
References
reducing photobleaching of 6-pyrrolidino-7-deazapurine in microscopy
Welcome to the technical support center for the fluorescent probe 6-pyrrolidino-7-deazapurine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching and optimize their microscopy experiments.
Troubleshooting Guides
This section provides step-by-step guidance to address common issues related to the photobleaching of this compound during fluorescence microscopy.
Issue: Rapid loss of fluorescent signal during image acquisition.
Possible Cause 1: High Excitation Light Intensity
Excessive excitation light is a primary cause of photobleaching for most fluorophores.
-
Solution:
-
Reduce Laser Power/Lamp Intensity: Use the lowest possible illumination intensity that still provides a discernible signal above background noise.
-
Use Neutral Density (ND) Filters: Insert ND filters into the light path to attenuate the excitation light without changing its spectral properties.
-
Control Exposure Time: Minimize the duration of exposure to the excitation light. Use the shortest exposure time that yields an adequate signal-to-noise ratio.[1]
-
Optimize Detector Settings: Increase the gain or sensitivity of your detector (e.g., PMT or camera) to compensate for a lower excitation intensity.[1]
-
Possible Cause 2: Extended Exposure to Excitation Light
Prolonged and repeated exposure of the sample to excitation light will accelerate photobleaching.
-
Solution:
-
Minimize Illumination Time: Use a shutter to block the excitation light path when not actively acquiring images.
-
Focus on a Sacrificial Area: Locate the region of interest using transmitted light or low-magnification fluorescence, then switch to high-magnification for image capture on a fresh, unexposed area.
-
Optimize Image Acquisition Protocols: For time-lapse experiments, increase the interval between acquisitions to the longest duration that still captures the biological process of interest.
-
Possible Cause 3: Presence of Reactive Oxygen Species (ROS)
The interaction of excited fluorophores with molecular oxygen can generate reactive oxygen species (ROS), which in turn can chemically damage the fluorophore, leading to irreversible photobleaching.[2]
-
Solution:
-
Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent into your mounting medium or live-cell imaging buffer. These reagents work by scavenging ROS.[2]
-
Consider Oxygen Scavenger Systems: For live-cell imaging, enzymatic oxygen scavenger systems (e.g., glucose oxidase/catalase) can be used to reduce the local concentration of molecular oxygen.
-
Issue: Poor signal-to-noise ratio, tempting higher laser power.
Possible Cause 1: Suboptimal Imaging System Configuration
An improperly configured microscope can lead to inefficient signal detection, necessitating higher excitation power.
-
Solution:
-
Use High Numerical Aperture (NA) Objectives: Objectives with a higher NA collect more light, leading to a brighter image for a given excitation intensity.[3]
-
Ensure Proper Microscope Alignment: Verify that the light path of your microscope is correctly aligned to maximize signal detection.
-
Choose Appropriate Emission Filters: Use high-quality, narrow bandpass emission filters that are well-matched to the emission spectrum of this compound to maximize signal collection while minimizing background.
-
Possible Cause 2: Autofluorescence from Sample or Medium
Background fluorescence can obscure the signal from your probe, leading to a poor signal-to-noise ratio.
-
Solution:
-
Use Phenol Red-Free Medium: For live-cell imaging, use imaging media that do not contain phenol red, as it is fluorescent.
-
Spectral Unmixing: If your imaging system has this capability, use spectral unmixing to computationally separate the specific signal of your probe from the autofluorescence background.
-
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it occur?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[4] It occurs when the fluorophore in its excited state undergoes chemical reactions, often with molecular oxygen, that alter its molecular structure.[2] This process is dependent on both the intensity and duration of the excitation light.
Q2: Are there specific antifade reagents recommended for 7-deazapurine derivatives?
A2: While there is limited specific data on the photostability of this compound, general-purpose antifade reagents that scavenge reactive oxygen species are a good starting point. The effectiveness of a particular antifade reagent can be fluorophore-dependent, so empirical testing is recommended.
Q3: Can I use antifade reagents for live-cell imaging?
A3: Yes, several antifade reagents are specifically formulated for live-cell imaging and are designed to be non-toxic.[5] It is crucial to use reagents intended for live cells, as mounting media for fixed cells can be cytotoxic.[6]
Q4: How can I reduce phototoxicity in my live-cell experiments?
A4: Phototoxicity is cellular damage caused by the excitation light, often mediated by the production of ROS. The strategies to reduce phototoxicity are largely the same as those for reducing photobleaching: minimize light exposure (both intensity and duration) and consider using live-cell compatible antifade reagents or oxygen scavengers.
Q5: Should I use a hardening or non-hardening mounting medium for my fixed samples?
A5: The choice depends on your experimental needs. Hardening (setting) mounting media are ideal for long-term storage and repeated imaging.[2] Non-hardening (liquid) media are suitable for immediate imaging after mounting.[2] Both types are available with antifade reagents.
Data Summary
Due to a lack of specific quantitative data for the photobleaching of this compound, the following table summarizes common antifade reagents and their general mechanisms of action.
| Antifade Reagent Class | Examples | Mechanism of Action | Suitability |
| Free Radical Scavengers | p-phenylenediamine (PPD), n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO) | Scavenge reactive oxygen species (ROS) to prevent them from reacting with the fluorophore.[2] | Fixed Cells |
| Antioxidants | Ascorbic acid (Vitamin C), Trolox | Reduce the fluorophore from its triplet state back to the ground state and scavenge ROS. | Live and Fixed Cells |
| Enzymatic Oxygen Scavengers | Glucose oxidase and catalase (in the presence of glucose) | Reduce the local concentration of molecular oxygen, a key component in many photobleaching pathways. | Live Cells |
Experimental Protocols
Protocol 1: Preparation of a Simple N-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes how to prepare a common, lab-made antifade mounting medium for fixed cells.
Materials:
-
n-propyl gallate (NPG)
-
Glycerol
-
Phosphate-buffered saline (PBS), 10X, pH 7.4
-
Distilled water
-
50 ml conical tube
-
Water bath at 37°C
Procedure:
-
Prepare a 1X PBS solution by diluting the 10X stock with distilled water.
-
In the 50 ml conical tube, combine 2.5 ml of 1X PBS and 7.5 ml of glycerol. Mix thoroughly.
-
Add 0.1 g of n-propyl gallate to the glycerol/PBS mixture.
-
Incubate the tube in a 37°C water bath for several hours, vortexing periodically, until the NPG is completely dissolved.
-
Aliquot the final solution into smaller, light-blocking tubes and store at -20°C for long-term storage or at 4°C for short-term use.
Protocol 2: Using a Commercial Live-Cell Antifade Reagent
This protocol provides a general workflow for using a commercial antifade reagent for live-cell imaging. Always refer to the manufacturer's specific instructions for your chosen reagent.
Materials:
-
Cells cultured on an imaging-compatible dish or slide
-
Complete cell culture medium
-
Commercial live-cell antifade reagent (e.g., ProLong™ Live, VectaCell Trolox)
-
Pre-warmed imaging buffer (e.g., phenol red-free medium)
Procedure:
-
Prepare the antifade imaging solution by diluting the commercial reagent to its recommended working concentration in pre-warmed imaging buffer.
-
Carefully remove the existing culture medium from your cells.
-
Gently wash the cells once with the pre-warmed imaging buffer (without the antifade reagent).
-
Remove the wash buffer and add the prepared antifade imaging solution to the cells.
-
Incubate the cells under their normal culture conditions (e.g., 37°C, 5% CO2) for the time recommended by the manufacturer (typically 15-60 minutes).
-
Proceed with your fluorescence microscopy imaging in the presence of the antifade imaging solution.
Visualizations
References
- 1. portlandpress.com [portlandpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 4. Photobleaching - Wikipedia [en.wikipedia.org]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. 7-Deazapurine and 8-aza-7-deazapurine nucleoside and oligonucleotide pyrene "click" conjugates: synthesis, nucleobase controlled fluorescence quenching, and duplex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low signal with 6-pyrrolidino-7-deazapurine probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal with 6-pyrrolidino-7-deazapurine probes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing a significantly lower signal than expected in our assay using a this compound probe. What are the potential causes?
Low signal can stem from several factors, ranging from probe integrity to suboptimal assay conditions. The primary areas to investigate are:
-
Probe Integrity and Storage: Ensure the probe has been stored correctly, protected from light and moisture, to prevent degradation.
-
Assay Conditions: Suboptimal pH, temperature, or buffer composition can adversely affect probe performance.
-
Probe Concentration: The concentration of the probe may be too low for sensitive detection.
-
Detection Settings: The settings on your detection instrument (e.g., plate reader, microscope) may not be optimized for the probe's excitation and emission spectra.
-
Quenching Effects: Components in your sample or buffer could be quenching the fluorescent signal.
-
Inefficient Probe Interaction: The probe may not be efficiently binding to its target or being incorporated as expected. For many 7-deazapurine nucleoside analogs, intracellular phosphorylation is a necessary activation step, which can be inefficient in some cell systems.[1]
Q2: How can we troubleshoot low signal issues related to our experimental workflow?
A systematic approach to troubleshooting your experimental workflow is crucial. Below is a logical flow to help identify the source of the low signal.
Q3: What are the key parameters to optimize for improving the signal from our this compound probe?
Optimization is often an iterative process. The following table summarizes key parameters and suggested ranges for optimization.
| Parameter | Typical Starting Point | Optimization Range | Key Considerations |
| Probe Concentration | 10 nM | 1 nM - 1 µM | Too low a concentration can lead to errors in measurement, while too high can cause background issues.[2] |
| Incubation Time | 1 hour | 10 min - 24 hours | Allow sufficient time for probe-target binding to reach equilibrium.[2] |
| Incubation Temperature | 37°C (for cell-based assays) | 4°C - 37°C | Temperature can affect binding kinetics and target stability. |
| pH | 7.4 | 6.5 - 8.0 | The fluorescence of some probes can be pH-sensitive. |
| Detergent (e.g., Tween-20) | 0.01% | 0% - 0.1% | Can reduce non-specific binding but may interfere with some biological interactions. |
Q4: Our this compound probe is a nucleoside analog intended for intracellular studies. What specific issues might we face in a cell-based assay?
In cell-based assays, several additional factors can contribute to low signal:
-
Cell Permeability: The probe may not be efficiently crossing the cell membrane.
-
Metabolic Activation: As many 7-deazapurine nucleosides require intracellular phosphorylation to become active, inefficient kinase activity in your cell line could be a limiting factor.[1]
-
Efflux Pumps: The probe could be actively transported out of the cells by efflux pumps like P-glycoprotein.
-
Cytotoxicity: At higher concentrations or with prolonged incubation, the probe itself might be toxic to the cells, leading to a decrease in viable, signal-producing cells.[3]
The following diagram illustrates the potential intracellular fate of a this compound nucleoside probe and highlights potential points of failure.
Experimental Protocols
Protocol: Titration of a this compound Probe in a Cell-Based Assay
This protocol describes a general method for determining the optimal concentration of a fluorescent probe to maximize the signal-to-noise ratio.
-
Cell Seeding: Seed cells in a microplate (e.g., 96-well, black, clear-bottom) at a density that will result in a confluent monolayer on the day of the experiment.
-
Probe Dilution Series: Prepare a serial dilution of the this compound probe in an appropriate assay buffer or cell culture medium. Concentrations could range from 1 nM to 1 µM.
-
Controls: Include the following controls:
-
No-Probe Control: Cells treated with vehicle only (e.g., DMSO) to determine background autofluorescence.
-
No-Cell Control: Wells with the highest concentration of the probe but no cells, to check for background fluorescence from the probe and medium.
-
-
Incubation: Remove the culture medium from the cells and add the probe dilutions. Incubate the plate for a predetermined time (e.g., 2 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Washing (Optional): Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe. This step can help to reduce background signal.
-
Signal Detection: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific probe.
-
Data Analysis: Subtract the average signal from the no-probe control wells from all other readings. Plot the background-corrected fluorescence intensity against the probe concentration to identify the concentration that provides the best signal-to-noise ratio without inducing cytotoxicity.
References
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted 7-Deazapurines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted 7-deazapurines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of substituted 7-deazapurines?
A1: Researchers often face challenges in several key areas:
-
Regioselectivity: Controlling the position of substitution on the pyrrolo[2,3-d]pyrimidine (7-deazapurine) core, particularly distinguishing between the C7 and C8 positions during electrophilic substitution.[1][2][3]
-
Glycosylation: Efficiently and selectively attaching a sugar moiety to the N9 position of the 7-deazapurine base, as the reaction yield and regioselectivity are highly sensitive to substituents and protecting groups.[4][5][6]
-
Protecting Group Strategy: Selecting appropriate protecting groups for the exocyclic amino and sugar hydroxyl groups that are stable under reaction conditions but can be removed without affecting the final product.[4][7]
-
Purification: Isolating the desired product from complex reaction mixtures, which often requires multiple chromatographic techniques to achieve high purity.[3]
-
Multi-step Synthesis and Overall Yield: The synthesis of complex substituted 7-deazapurines can involve numerous steps, leading to low overall yields.[8]
Q2: How can I improve the regioselectivity of electrophilic substitution at the C7 position?
A2: Achieving C7 selectivity over C8 is a common hurdle. Here are some strategies:
-
Protecting Group Modification: Protection of the exocyclic amine can influence the electronic distribution of the heterocyclic system. For instance, using a 2-NH2-protected 6-chloro-7-deazaguanine has been shown to be a suitable substrate for electrophilic attack at the C7 position.[2][3]
-
Substrate Choice: The nature of the substituents already on the 7-deazapurine ring can direct electrophilic attack. Halogenated derivatives at the 7-position can be used as intermediates for further functionalization.[4]
-
Reaction Conditions: Careful optimization of reaction conditions, such as the choice of solvent and reagents, is crucial. For example, in nitration reactions, a mixture of fuming nitric acid and concentrated sulfuric acid can favor the formation of the 7-nitro isomer.[2]
Q3: What are the key considerations for a successful N-glycosylation of a 7-deazapurine base?
A3: The glycosylation step is critical and often challenging. Key considerations include:
-
Glycosylation Method: Several methods are available, including the Silyl-Hilbert-Johnson reaction and nucleobase anion glycosylation.[5][9] The choice of method depends on the specific 7-deazapurine substrate and the sugar donor.
-
Protecting Groups on the Sugar: The use of peracylated ribose derivatives has been shown to overcome some of the difficulties previously reported in 7-deazapurine glycosylation.[5][6]
-
Substituents on the 7-Deazapurine Core: The presence of substituents, such as halogens, at the 7-position can impact the yield of the glycosylation reaction.[4] In some cases, halogenated intermediates are glycosylated first, followed by dehalogenation.[4]
-
Reaction Conditions: Factors such as the choice of Lewis acid catalyst (e.g., TMSOTf), base (e.g., DBU), and solvent can significantly influence the outcome of the reaction, including the formation of undesired anomers.[10][11]
Troubleshooting Guides
Problem 1: Low Yield in Glycosylation Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low or no formation of the desired nucleoside. | Inefficient activation of the nucleobase. | For Silyl-Hilbert-Johnson reactions, ensure complete silylation of the nucleobase using an excess of a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA).[9][10] |
| Poor reactivity of the sugar donor. | Use a highly reactive sugar donor, such as a 1-O-acetyl or 1-bromo derivative with appropriate protecting groups (e.g., benzoyl).[4][9] | |
| Unfavorable reaction conditions. | Optimize the reaction temperature and time. Some glycosylation reactions require heating to drive them to completion.[9] Screen different Lewis acids and solvents.[11] | |
| Formation of multiple products, including anomers. | Lack of stereocontrol in the glycosylation reaction. | The choice of protecting groups on the sugar can influence stereoselectivity. For example, acyl groups at the 2-position of the sugar can promote the formation of the desired β-anomer through neighboring group participation. |
| Isomerization of the nucleobase. | In nucleobase anion glycosylation, the choice of base and counterion can affect the site of glycosylation. Consider using milder conditions or a different glycosylation method. |
Problem 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
| Symptom | Possible Cause | Suggested Solution |
| Formation of a mixture of C7 and C8 substituted isomers. | The electronic properties of the 7-deazapurine ring favor attack at both positions. | Modify the electronic properties of the ring by introducing or altering protecting groups on the exocyclic amine. Acetylation of an amino group can reduce the electron density and favor nitration at the 7-position.[3] |
| Steric hindrance does not sufficiently differentiate the two positions. | Introduce a bulky protecting group at a nearby position to sterically block the C8 position and favor substitution at C7. | |
| Difficulty in separating the C7 and C8 isomers. | The isomers have very similar physical properties. | If separation is challenging, consider a synthetic route where the desired regiochemistry is established early on, for example, by starting with a pre-functionalized pyrrole and building the pyrimidine ring. |
Experimental Protocols
Key Experiment: Silyl-Hilbert-Johnson Glycosylation of 6-Chloro-7-iodo-7-deazapurine
This protocol is adapted from a procedure used for the synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs.[9]
Materials:
-
6-Chloro-7-iodo-7-deazapurine
-
N,O-bis(trimethylsilyl)acetamide (BSA)
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile (CH3CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 6-chloro-7-iodo-7-deazapurine (1.0 eq) in anhydrous CH3CN, add BSA (1.25 eq) at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes to ensure complete silylation of the nucleobase.
-
In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (0.9 eq) in anhydrous CH3CN.
-
Cool the silylated nucleobase solution to 0 °C and add the solution of the protected sugar.
-
Add TMSOTf (1.25 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Quench the reaction by washing with saturated aqueous NaHCO3 solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired protected nucleoside.
Visualizations
Logical Workflow for Troubleshooting Low Glycosylation Yield
Caption: Troubleshooting workflow for low glycosylation yield.
Decision Pathway for Regioselective C7-Substitution
Caption: Decision pathway for achieving C7-regioselectivity.
Generalized Synthetic Workflow for Substituted 7-Deazapurine Nucleosides
Caption: A generalized synthetic workflow.
References
- 1. Regioselective syntheses of 7-nitro-7-deazapurine nucleosides and nucleotides for efficient PCR incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites: synthesis and application in solid-phase synthesis of modified and hypermodified oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
overcoming solubility issues with 6-pyrrolidino-7-deazapurine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-pyrrolidino-7-deazapurine. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class, also known as 7-deazapurines. These compounds are analogs of natural purines where the nitrogen atom at position 7 is replaced by a carbon atom. This modification makes the pyrrole ring more electron-rich and allows for further chemical modifications. 7-Deazapurines are of significant interest in medicinal chemistry as they can mimic natural purine nucleosides and interact with various enzymes, showing potential as cytostatic and antiviral agents.
Q2: What are the known solvents for this compound?
A2: this compound is known to be soluble in organic solvents such as ethyl acetate, methanol, and dimethyl sulfoxide (DMSO).[1]
Q3: I am observing precipitation of this compound in my aqueous cell culture medium. What could be the cause?
A3: Precipitation in aqueous solutions is a common issue for poorly soluble compounds like this compound. This can be caused by several factors:
-
Low Aqueous Solubility: The compound inherently has poor solubility in water-based media.
-
Solvent Shock: When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous medium, the rapid change in solvent polarity can cause the compound to crash out of solution.
-
Concentration Exceeding Solubility Limit: The final concentration of the compound in your experiment may be higher than its maximum solubility in the cell culture medium.
-
pH of the Medium: The pH of the medium can affect the ionization state and, consequently, the solubility of the compound.
-
Interactions with Medium Components: Components of the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Q4: How can I improve the solubility of this compound for my experiments?
A4: Several strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO and then dilute it stepwise into your aqueous medium.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility.
-
Formulation with Excipients: The use of cyclodextrins or other solubilizing agents can form inclusion complexes with the compound, increasing its aqueous solubility.
-
Preparation of a Solid Dispersion: Dispersing the compound in a polymer matrix can improve its dissolution rate and apparent solubility.
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the compound, which can lead to a faster dissolution rate.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides practical steps to address solubility challenges with this compound in a laboratory setting.
Problem: Precipitate forms immediately upon diluting the DMSO stock solution into aqueous buffer or cell culture medium.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent Shock | 1. Prepare a more dilute intermediate stock solution in a solvent mixture (e.g., 50:50 DMSO:PBS).2. Vortex the intermediate solution well.3. Add the intermediate solution dropwise to the final aqueous medium while vortexing. | A clear solution with no visible precipitate. |
| Concentration Too High | 1. Lower the final concentration of the compound in your experiment.2. Perform a solubility test to determine the maximum soluble concentration in your specific medium. | The compound remains in solution at the lower concentration. |
Problem: The compound dissolves initially but precipitates over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Metastable Solution | 1. Prepare fresh solutions immediately before use.2. Consider using a formulation approach like a solid dispersion or cyclodextrin complexation to create a more stable solution. | The compound remains in solution for the duration of the experiment. |
| Temperature Effects | 1. Ensure the temperature of the solution is maintained throughout the experiment.2. Check if the compound is less soluble at the experimental temperature (e.g., room temperature or 37°C) compared to the temperature at which it was dissolved. | Consistent solubility is maintained at a stable temperature. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely available in the public domain, the following table provides representative solubility data for poorly soluble compounds in common laboratory solvents to serve as a general guide.
| Solvent | Solubility Category | Estimated Solubility Range (mg/mL) |
| Water | Practically Insoluble | < 0.1 |
| Phosphate Buffered Saline (PBS) pH 7.4 | Very Slightly Soluble | 0.1 - 1.0 |
| Ethanol | Sparingly Soluble | 10 - 33 |
| Methanol | Soluble | 33 - 100 |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 100 |
| Ethyl Acetate | Soluble | 33 - 100 |
Note: This data is illustrative and the actual solubility of this compound may vary. It is highly recommended to determine the solubility of the specific batch of the compound in the desired solvent system experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 188.23 g/mol ), Dimethyl sulfoxide (DMSO, sterile), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 1.88 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Cytotoxicity Assay (MTT Assay)
This protocol is a general method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration). Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting cell viability against compound concentration.
Visualizations
Signaling Pathway: General Mechanism of Action for 7-Deazapurine Nucleoside Analogs
Many 7-deazapurine derivatives, particularly nucleoside analogs, exert their biological effects by being metabolized within the cell and interfering with nucleic acid synthesis.
Caption: Metabolic activation pathway of 7-deazapurine nucleoside analogs.
Experimental Workflow: Kinase Inhibition Assay
Pyrrolo[2,3-d]pyrimidines are frequently investigated as kinase inhibitors. The following workflow outlines a typical process for evaluating a compound like this compound for its kinase inhibitory activity.
Caption: Workflow for evaluating kinase inhibitory activity.
References
Technical Support Center: Minimizing Off-Target Effects of 6-Pyrrolidino-7-Deazapurine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing 6-pyrrolidino-7-deazapurine, a pyrrolopyrimidine-based kinase inhibitor, in your research. The focus is on understanding, identifying, and minimizing off-target effects to ensure the validity and accuracy of your experimental outcomes. The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry for developing selective and potent kinase inhibitors.[1]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A: Off-target effects occur when a drug or compound interacts with proteins other than its intended target. With kinase inhibitors, which are often designed to fit into the highly conserved ATP-binding pocket of a specific kinase, there's a risk of binding to other kinases with similar ATP-binding sites.[2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological responses that are not attributable to the inhibition of the primary target.[2]
Q2: What are the likely off-target families for a pyrrolopyrimidine-based inhibitor?
A: Inhibitors based on the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold can have off-target activity against a range of kinases.[2] Common off-targets may include other members of the same kinase family as the primary target, as well as structurally related kinases from different families. For example, an inhibitor targeting a specific tyrosine kinase might also show activity against other tyrosine kinases like Src, Abl, or EGFR.[2] A broad kinase panel screening is the most effective way to determine the specific off-target profile of a novel inhibitor.[2]
Q3: How can I experimentally confirm that my observed cellular phenotype is due to on-target inhibition?
A: Several robust methods can help validate that an observed effect is due to the inhibition of the intended target:
-
Use a Structurally Different Inhibitor: Treat cells with a structurally unrelated inhibitor that targets the same primary protein. If the same phenotype is observed, it strengthens the evidence for an on-target effect.[3]
-
Rescue Experiments: Introduce a mutated version of the target protein that is resistant to the inhibitor into your cells. If the inhibitor-induced phenotype is reversed, it strongly supports an on-target mechanism.[3]
-
Cellular Thermal Shift Assay (CETSA): This assay verifies direct target engagement in a cellular environment by measuring changes in the thermal stability of the target protein when the inhibitor is bound.[3]
Q4: What is the best concentration range to use for this compound to minimize off-target effects?
A: To minimize off-target effects, you should use the lowest concentration of the inhibitor that produces the desired on-target activity.[3] It is crucial to perform a full dose-response curve to determine the optimal concentration. Using concentrations significantly above the IC50 or Ki value for the primary target increases the likelihood of engaging lower-affinity off-targets.[3] For cell-based assays, a potent inhibitor should ideally have an IC50 value below 1 µM.[3]
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide addresses common issues that may arise from off-target effects when using this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| High cellular toxicity at low concentrations. | The inhibitor is affecting an off-target protein that is essential for cell survival.[3] | 1. Lower Concentration: Conduct a dose-response experiment to find the minimal effective concentration for on-target activity.[3]2. Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-targets known to be associated with toxicity.[2]3. Orthogonal Assay: Confirm the phenotype with a different method (e.g., use a different viability assay). |
| Observed phenotype does not match the known function of the on-target. | The phenotype is being driven by one or more off-target effects. | 1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target.[3]2. Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed.[3]3. Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get a global view of kinase inhibition and identify affected off-target pathways.[3] |
| Inconsistent results between experiments. | Variability in experimental conditions is affecting inhibitor potency or off-target engagement. | 1. Control Compound Potency: Regularly check the activity of your inhibitor stock.2. Standardize Protocols: Ensure consistent cell density, passage number, and treatment duration across all experiments.[3] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is for determining the IC50 value of this compound against a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific protein kinase.[1]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[4]
-
ADP-Glo™ Kinase Assay Kit (or similar)[4]
-
White, opaque 96-well or 384-well plates[4]
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[4]
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.[4]
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.[4]
-
-
ADP Detection:
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that the inhibitor binds to its intended target within a cellular environment.[3]
Objective: To confirm target engagement by measuring the change in thermal stability of the target protein upon inhibitor binding.
Procedure:
-
Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.[3]
-
Heating Step:
-
Harvest and wash the cells, then resuspend them in a buffer with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[3]
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[3]
-
Protein Analysis:
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another suitable protein detection method.
-
-
Data Analysis: Plot the percentage of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve for the treated sample indicates target engagement.
Visualizations
Caption: On-target vs. Off-target Signaling Pathways.
Caption: Troubleshooting Workflow for Unexpected Phenotypes.
Caption: Experimental Workflow for a Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: Enhancing Cellular Permeability of 7-Deazapurine Nucleosides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-deazapurine nucleosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cellular permeability and evaluating the efficacy of this important class of compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Low Cellular Uptake or Poor Permeability of the 7-Deazapurine Nucleoside Analog
Question: My 7-deazapurine nucleoside analog shows low activity in cell-based assays, and I suspect poor cellular permeability. How can I troubleshoot this?
Answer:
Low cellular permeability is a common challenge for nucleoside analogs due to their hydrophilic nature. Here are several steps to diagnose and address this issue:
1. Assess Passive Permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a measure of passive diffusion across a lipid membrane.[1][2] Low permeability in this assay suggests that the compound's intrinsic physicochemical properties are a limiting factor.
-
Caco-2 Permeability Assay: This cell-based model can also indicate passive permeability (in the absence of active transport). A low apparent permeability coefficient (Papp) in the apical to basolateral (A-B) direction can confirm poor passive diffusion.[3][4]
2. Investigate Active Transport:
-
Role of Nucleoside Transporters: The uptake of many nucleoside analogs is mediated by human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs).[5] Your compound may be a poor substrate for these transporters.
-
Efflux Pumps: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell. An efflux ratio (Papp B-A / Papp A-B) greater than 2 in a Caco-2 assay suggests active efflux.[3]
Solutions:
-
Prodrug Strategies: Modifying the parent compound into a more lipophilic prodrug can significantly enhance passive diffusion.[5][6] Common approaches include:
-
Esterification: Adding lipophilic ester groups to the sugar moiety.
-
Phosphoramidates (ProTide technology): Masking the phosphate group to facilitate cell entry.[5]
-
-
Formulation with Permeation Enhancers: Using excipients that can transiently open tight junctions or fluidize the cell membrane.
-
Co-administration with Efflux Pump Inhibitors: In a Caco-2 assay, including a P-gp inhibitor like verapamil can confirm if your compound is an efflux substrate.[3]
Issue 2: Inconsistent Results in Permeability Assays
Question: I am getting high variability in my Caco-2 or PAMPA assay results. What could be the cause?
Answer:
Variability in permeability assays can arise from several factors related to both the assay setup and the compound itself.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Solubility Issues | Ensure the compound is fully dissolved in the assay buffer. Use of co-solvents like DMSO should be minimized and consistent across all wells. |
| Inconsistent Caco-2 Monolayer Integrity | Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure they are confluent and have formed tight junctions.[3] Use a marker of paracellular transport like Lucifer yellow to check for leaks.[7] |
| Variable Cell Seeding Density | Maintain a consistent cell seeding density and culture time for Caco-2 assays to ensure reproducible monolayer formation.[7][8] |
| Non-specific Binding | Hydrophobic compounds may bind to the plastic of the assay plates. Including a low concentration of bovine serum albumin (BSA) in the receiver compartment can help mitigate this.[9] |
| Inaccurate Quantification | Ensure your analytical method (e.g., LC-MS/MS) is validated for the specific compound and matrix. Check for matrix effects from the assay buffer. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for assessing the permeability of my 7-deazapurine nucleoside?
A1: A tiered approach is often effective. Start with a PAMPA assay to quickly assess passive permeability.[1][2] If permeability is low, this suggests a need for chemical modification (e.g., a prodrug approach). If PAMPA permeability is high but cellular activity is low, proceed to a Caco-2 assay to investigate the roles of active uptake and efflux transporters.[1]
Q2: How do I interpret the apparent permeability (Papp) values from a Caco-2 assay?
A2: Papp values are a measure of the rate of transport across the cell monolayer. They are typically categorized as follows:
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: 1.0 x 10⁻⁶ cm/s ≤ Papp ≤ 10.0 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10.0 x 10⁻⁶ cm/s
A compound with a Papp value greater than 8 x 10⁻⁶ cm/s is generally considered to have high permeability.[10][11]
Q3: My 7-deazapurine nucleoside is a substrate for an efflux pump. What are my options?
A3: If your compound is subject to efflux, you can consider several strategies. One is to co-administer it with an inhibitor of the specific efflux pump, although this can lead to drug-drug interactions. A more common and often preferred approach in drug design is to modify the structure of the nucleoside to reduce its affinity for the efflux transporter. This can sometimes be achieved by altering substituents on the deazapurine ring or the sugar moiety.
Q4: Does the intracellular activation by phosphorylation affect the assessment of permeability?
A4: Permeability assays like PAMPA and Caco-2 primarily measure the transport of the parent compound across the membrane. The subsequent intracellular phosphorylation is a key step for the compound's biological activity but does not directly influence its initial passage through the cell membrane.[12] However, rapid intracellular metabolism can create a "sink" effect, potentially increasing the net influx of the compound.
Quantitative Data Summary
The following tables provide representative data for the permeability and cytotoxicity of 7-deazapurine nucleosides. Note that specific values can vary significantly based on the compound's structure and the experimental conditions.
Table 1: Representative Permeability Data for 7-Deazapurine Nucleoside Analogs
| Compound | Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp BA/Papp AB) | Permeability Class |
| Analog A | Caco-2 | 0.5 | 1.2 | Low |
| Analog A - Prodrug | Caco-2 | 9.8 | 1.1 | High |
| Analog B | Caco-2 | 2.3 | 4.5 | Moderate (Efflux Substrate) |
| Analog C | PAMPA | 1.8 | N/A | Moderate |
Table 2: Representative Cytotoxicity Data for 7-Deazapurine Nucleoside Analogs
| Compound | Cell Line | Assay Type | IC₅₀ (µM) |
| Analog D | CCRF-CEM | MTT | 0.15 |
| Analog D | HeLa | MTT | 0.22 |
| Analog E | A549 | XTT | 1.5 |
| Analog F | HepG2 | CellTiter-Glo | 0.08 |
Experimental Protocols
Caco-2 Permeability Assay
This protocol outlines the general procedure for assessing the permeability of a 7-deazapurine nucleoside analog across a Caco-2 cell monolayer.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® plates) at a density of 60,000 cells/cm².
-
Culture the cells for 21 days to allow for differentiation and formation of a polarized monolayer.
2. Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For apical to basolateral (A-B) permeability, add the test compound (typically at 10 µM in HBSS) to the apical side and fresh HBSS to the basolateral side.[3]
-
For basolateral to apical (B-A) permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking for 2 hours.[3]
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
3. Sample Analysis and Data Calculation:
-
Analyze the concentration of the compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a method for evaluating the passive permeability of 7-deazapurine nucleoside analogs.
1. Preparation of the PAMPA Plate:
-
Coat the wells of a hydrophobic PVDF filter plate with a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.
2. Assay Procedure:
-
Fill the wells of a receiver plate with buffer (e.g., PBS at pH 7.4).
-
Place the lipid-coated filter plate on top of the receiver plate.
-
Add the test compound (typically at 100-500 µM in buffer) to the donor wells of the filter plate.[13]
-
Incubate the plate assembly at room temperature for 4-16 hours.
3. Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and receiver wells using UV-Vis spectroscopy or LC-MS/MS.
-
The effective permeability (Pe) can then be calculated based on the change in concentration over time.
Visualizations
General Workflow for Enhancing Cellular Permeability
Caption: A general workflow for the screening and optimization of 7-deazapurine nucleoside permeability.
Intracellular Activation Pathway of 7-Deazapurine Nucleosides
Caption: The intracellular phosphorylation cascade required for the activation of many 7-deazapurine nucleosides.
References
- 1. PAMPA | Evotec [evotec.com]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pkCSM [biosig.lab.uq.edu.au]
- 11. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 12. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
Technical Support Center: 7-Deazapurine-Based Fluorescent Probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 7-deazapurine-based fluorescent probes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are 7-deazapurine-based fluorescent probes and what are their primary advantages?
A1: 7-deazapurine-based fluorescent probes are synthetic analogs of natural purine nucleobases (adenine and guanine) where the nitrogen atom at the 7th position is replaced by a carbon atom. This modification is particularly useful when labeling oligonucleotides with fluorescent dyes. The primary advantage is the reduction of fluorescence quenching that is often observed when a fluorophore is in proximity to a guanine base. By substituting guanine with 7-deaza-2'-deoxyguanosine (7-deaza-dG), the probe can exhibit a stronger and more stable fluorescent signal.[1] This makes them highly valuable in various applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and single-molecule studies.
Q2: How does the substitution of guanine with 7-deaza-dG prevent fluorescence quenching?
A2: Standard guanine can "quench" or diminish the signal of many common fluorophores through a process called photoinduced electron transfer (PeT). The nitrogen at position 7 in guanine plays a role in this process. Replacing this nitrogen with a carbon to create 7-deazaguanine alters the electronic properties of the base, making it less likely to accept an electron from the excited fluorophore.[1] This inhibition of PeT results in a brighter and more stable fluorescent signal.
Q3: Will using 7-deazapurine bases in my oligonucleotide probe affect its hybridization to the target sequence?
A3: The modification at the 7-position of the purine ring does not interfere with the Watson-Crick base pairing (the hydrogen bonds that hold the two strands of DNA together). Therefore, 7-deazapurine-containing oligonucleotides can still hybridize to their complementary target sequences with high specificity. However, the thermal stability (melting temperature, Tm) of the DNA duplex may be slightly altered, which might require minor optimization of experimental conditions such as annealing temperature in PCR or wash stringency in FISH.
Q4: Can I use standard DNA polymerases for the enzymatic incorporation of 7-deazapurine triphosphates?
A4: Yes, many common DNA polymerases, such as Taq polymerase, can incorporate 7-deaza-2'-deoxyguanosine triphosphate (c7GdTP) during PCR amplification.[2][3] In fact, c7GdTP can often fully replace dGTP in the reaction.[2][3] However, the incorporation efficiency for other 7-deazapurine analogs, like those for adenine, may be lower, and Taq polymerase generally shows a preference for the natural purine nucleotides.[2][3]
Troubleshooting Guides
Issue 1: Low or No Fluorescent Signal
Possible Causes & Troubleshooting Steps:
-
Fluorescence Quenching by Guanine:
-
Solution: If your probe contains guanine bases near the fluorophore, consider resynthesizing the probe with 7-deaza-dG substitutions for the guanines closest to the dye.
-
-
Probe Degradation:
-
Solution: Ensure proper storage of the probe (protected from light, at the recommended temperature). Use nuclease-free water and reagents to prevent enzymatic degradation.
-
-
Inefficient Labeling:
-
Solution: If you are labeling your own probes, verify the efficiency of the conjugation reaction (e.g., click chemistry). See the detailed "Protocol for Click Chemistry Labeling of Oligonucleotides" below and the accompanying troubleshooting workflow.
-
-
Incorrect Instrument Settings:
-
Solution: Confirm that the excitation and emission wavelengths on your fluorescence detection instrument are correctly set for your specific fluorophore.
-
-
Suboptimal Buffer Conditions:
-
Solution: The fluorescence of many dyes is pH-sensitive. Check and optimize the pH of your experimental buffer.
-
Issue 2: High Background Fluorescence
Possible Causes & Troubleshooting Steps:
-
Non-Specific Probe Binding:
-
Solution: Increase the stringency of your washing steps in applications like FISH (e.g., by increasing the temperature or decreasing the salt concentration of the wash buffer).[4][5] Adding blocking agents, such as BSA or salmon sperm DNA, to your hybridization buffer can also reduce non-specific binding.
-
-
Unbound Probe:
-
Solution: Ensure that post-hybridization washing steps are sufficient to remove all unbound probes.
-
-
Autofluorescence:
-
Solution: If working with cells or tissues that exhibit high autofluorescence, consider using a fluorophore with excitation and emission wavelengths in the red or near-infrared region of the spectrum.
-
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes & Troubleshooting Steps:
-
Inaccurate Probe Concentration:
-
Solution: Accurately determine the concentration of your probe solution using UV-Vis spectrophotometry before use.
-
-
Variability in Experimental Conditions:
-
Solution: Ensure that all experimental parameters, such as temperatures, incubation times, and reagent concentrations, are kept consistent between experiments. Use calibrated pipettes to minimize pipetting errors.
-
-
Photobleaching:
Data Presentation
Table 1: Photophysical Properties of 8-Aryl-7-Deazaguanine Fluorescent Probes in Different Solvents.
Data for 8-aryl-7-deazaguanines are presented here as a proxy to illustrate the favorable photophysical properties of the 7-deazapurine core structure.[1]
| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Probe 1 | DMSO | 350 | 450 | 100 | 0.85 |
| PBS | 345 | 455 | 110 | 0.65 | |
| Probe 2 | DMSO | 410 | 520 | 110 | 0.92 |
| PBS | 405 | 525 | 120 | 0.78 | |
| Probe 3 | DMSO | 380 | 490 | 110 | 0.88 |
| PBS | 375 | 495 | 120 | 0.71 |
Table 2: Taq Polymerase Incorporation Efficiency of 7-Deazapurine Triphosphates. [2][3]
| 2'-Deoxynucleoside Triphosphate | Can it fully replace its natural counterpart? | Relative Incorporation Efficiency |
| 7-deaza-dGTP (c7GdTP) | Yes | High |
| 7-deaza-dATP (c7AdTP) | No (requires presence of dATP) | Moderate |
| 7-deaza-dITP (c7IdTP) | No (requires presence of dITP) | Low |
Experimental Protocols
Protocol 1: Click Chemistry Labeling of an Alkyne-Modified 7-Deazapurine Oligonucleotide with an Azide-Fluorophore
This protocol describes a general procedure for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Alkyne-modified 7-deazapurine oligonucleotide
-
Azide-modified fluorophore
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Nuclease-free water
-
DMSO (for dissolving the fluorophore)
-
Purification system (e.g., HPLC or PAGE)
Procedure:
-
Prepare Solutions:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100-200 µM.
-
Prepare a 10 mM stock solution of the azide-fluorophore in DMSO.
-
Prepare a fresh 100 mM solution of sodium ascorbate in nuclease-free water.
-
Prepare a 10 mM solution of CuSO4 in nuclease-free water.
-
Prepare a 50 mM solution of THPTA in nuclease-free water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified oligonucleotide (to a final concentration of 20-50 µM)
-
Reaction buffer
-
Azide-fluorophore (1.5 to 3-fold molar excess over the oligonucleotide)
-
THPTA (to a final concentration of 1 mM)
-
CuSO4 (to a final concentration of 0.5 mM)
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotide using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to remove unreacted fluorophore, catalyst, and other reagents.
-
-
Verification:
-
Confirm successful labeling by mass spectrometry and/or by observing the fluorescence of the purified product.
-
Protocol 2: General Guidelines for qPCR using a 7-Deazapurine-Based Probe
Key Considerations:
-
Primer and Probe Design: Design primers and probes according to standard qPCR guidelines. If using a hydrolysis probe, position it away from the 3' end of the primer. The melting temperature (Tm) of the probe should be 5-10°C higher than the Tm of the primers.
-
7-Deazapurine Substitution: For probes containing guanines near the fluorophore, substitute them with 7-deaza-dG to minimize quenching.
-
Annealing Temperature Optimization: The optimal annealing temperature is the highest temperature that results in the lowest Cq value without non-specific product formation.[10] It is recommended to perform a temperature gradient PCR to determine the optimal annealing temperature for your specific primer and probe set.[10][11][12][13][14] A typical starting point is 5°C below the lowest primer Tm.[11][12]
-
Reaction Mix: Use a commercial qPCR master mix compatible with your instrument. Ensure the final concentration of the probe is between 100-250 nM and primers are between 200-500 nM.
Cycling Protocol (Two-Step):
-
Initial Denaturation: 95°C for 2-10 minutes (1 cycle)
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step)
-
Protocol 3: General Guidelines for FISH using a 7-Deazapurine-Based Probe
Key Considerations:
-
Probe Labeling: Ensure the probe is brightly labeled. The use of 7-deazapurine bases can enhance the signal intensity.
-
Hybridization Buffer: Use a standard hybridization buffer containing formamide and dextran sulfate.
-
Denaturation: Co-denature the probe and target DNA on the slide at 75-80°C for 5-10 minutes.
-
Hybridization: Incubate overnight at 37°C in a humidified chamber.
-
Stringency Washes: The purpose of these washes is to remove non-specifically bound probes.[4][15] The stringency is controlled by temperature and salt concentration (SSC buffer).[5]
-
Low Stringency Wash: 2x SSC at room temperature.
-
High Stringency Wash: 0.5x - 0.1x SSC at 65-72°C.
-
Optimization: The optimal stringency depends on the probe sequence and the presence of 7-deazapurine bases. It may be necessary to empirically determine the best wash conditions to achieve a high signal-to-noise ratio. A good starting point for a high stringency wash is 0.3% IGEPAL CA-630 in 0.4x SSC at 72°C for 2 minutes.
-
Mandatory Visualizations
References
- 1. New class of 8-aryl-7-deazaguanine cell permeable fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2010097656A1 - Compositions and methods for performing a stringent wash step in hybridization applications - Google Patents [patents.google.com]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Optimization of Annealing Temperature and other PCR Parameters [genaxxon.com]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. researchgate.net [researchgate.net]
- 14. How to Simplify PCR Optimization Steps for Primer Annealing | Thermo Fisher Scientific - US [thermofisher.com]
- 15. EP2401396B1 - Methods for performing a stringent wash step in hybridization applications - Google Patents [patents.google.com]
Technical Support Center: Strategies to Improve the Photostability of Fluorescent Nucleoside Analogs
Welcome to the technical support center for fluorescent nucleoside analogs. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting and enhancing the photostability of these critical research tools.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my fluorescent nucleoside analog signal fading?
A: Photobleaching, or fading, is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2] This phenomenon is a common challenge in fluorescence microscopy, especially during quantitative analysis or time-lapse imaging, as it can lead to skewed data and false results.[3]
The process typically occurs as follows:
-
Excitation: The fluorescent component of your nucleoside analog absorbs light energy, moving an electron from its ground state (S₀) to an excited singlet state (S₁).
-
Fluorescence: For most cycles, the electron returns to the ground state, emitting a photon (fluorescence).
-
Intersystem Crossing: Occasionally, the excited electron transitions to a long-lived, high-energy "triplet state" (T₁).[2][4]
-
Photochemical Damage: In this triplet state, the fluorophore is highly reactive. It can interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen.[2][4] These highly reactive molecules can then chemically attack and permanently damage the fluorophore, rendering it non-fluorescent.[4]
Q2: How can I determine if my signal loss is due to photobleaching or another experimental issue?
A: Signal loss from photobleaching has a characteristic pattern: a gradual decrease in fluorescence intensity over time with continuous exposure to excitation light.[5] To confirm photobleaching, you can perform a simple test:
-
Image a fresh, unexposed area of your sample.
-
If this new field of view is initially bright and then fades upon illumination, photobleaching is the likely cause.[5]
If the signal is weak or absent from the very beginning, the problem may lie with other factors such as low labeling efficiency, incorrect microscope filter sets, low expression of the target molecule, or issues with sample preparation.[5]
Q3: What immediate experimental adjustments can I make to reduce photobleaching?
A: The most direct way to combat photobleaching is to reduce the total number of photons hitting your sample.[3][6] Several straightforward adjustments to your imaging protocol can have a significant impact:
-
Minimize Exposure Time: Use the shortest exposure time that still provides a sufficient signal-to-noise ratio.[4] Avoid leaving the shutter open when not actively acquiring an image.[6]
-
Reduce Light Intensity: Use the lowest possible excitation light intensity.[4] This can be achieved by using neutral-density (ND) filters or lowering the laser power setting on a confocal microscope.[3]
-
Optimize Filters: Ensure your excitation and emission filters are perfectly matched to the spectral properties of your fluorescent analog. This maximizes signal detection efficiency, allowing you to use lower excitation power.[5][7]
-
Focus Strategically: Find the region you want to image using transmitted light or by focusing on a neighboring area of the sample before moving to your target area for final image acquisition.[3]
Q4: What chemical additives and mounting media can enhance photostability?
A: The chemical environment of the fluorophore plays a crucial role in its stability. Using specialized reagents can effectively protect your fluorescent nucleoside analogs from photochemical damage.
-
Antifade Mounting Media: These are commercially available or home-made solutions that contain photostabilizing agents.[5][6] These agents work by quenching the formation of damaging reactive oxygen species.[4] Common components include Trolox, n-propyl gallate (nPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[8]
-
Oxygen Scavenger Systems: Since molecular oxygen is a key mediator of photobleaching, removing it from the sample environment can significantly improve photostability.[9] An example is the Glucose Oxidase/Catalase system.[9]
-
Triplet State Quenchers: These small molecules, such as cyclooctatetraene (COT), can directly interact with the fluorophore in its reactive triplet state, returning it to the ground state before it can react with oxygen.[8] Some studies show that agents like Ni(II) can act as effective triplet state quenchers, increasing the total photon output of dyes by 10- to 40-fold.[10]
Q5: Are some fluorescent nucleoside analogs inherently more photostable than others?
A: Yes, the molecular structure of the fluorophore itself is a primary determinant of its photostability.[3] When designing experiments, selecting a robust fluorescent label is a key strategy.
-
Fluorophore Choice: Dyes like the Alexa Fluor and DyLight families are engineered for enhanced photostability compared to older dyes like FITC.[1] Newer dyes, such as C-Naphox and PB430, have been specifically developed for exceptional photostability in demanding super-resolution microscopy applications.[11]
-
Molecular Design: The design of fluorescent nucleoside analogs often involves modifying the purine or pyrimidine ring structure to create or enhance fluorescence.[12] Strategies include extending the conjugated π-system or creating push-pull electron systems, which can improve brightness and photostability.[9] Research continues to produce novel analogs with superior photophysical properties.[13][14]
Quantitative Data on Photostabilization
The effectiveness of various photostabilization strategies can be quantified. The table below summarizes data on common photostabilizing agents.
| Photostabilizing Agent | Class | Mechanism of Action | Typical Concentration | Reported Effects on Fluorophores |
| Trolox (TX) | Antioxidant / ROXS Component | Scavenges reactive oxygen species (ROS); can form a quinone derivative.[8] | 1-2 mM | Extends fluorophore lifetime by reducing oxidative damage.[8] |
| n-Propyl Gallate (nPG) | Antioxidant | Slows photobleaching by scavenging free radicals.[8] | 0.5-2% (w/v) | Commonly used in microscopy to reduce fading.[8] |
| DABCO | Triplet State & Singlet Oxygen Quencher | Deactivates the excited triplet state and quenches singlet oxygen.[8] | 2-10% (w/v) | Widely used as an anti-fading agent in mounting media.[8] |
| Cyclooctatetraene (COT) | Triplet State Quencher | Deactivates the excited triplet state of the fluorophore.[8] | 1-2 mM | Suppresses the duration of triplet dark states.[8] |
| Ni(II) ions | Triplet State Quencher | Physical quenching of triplet excited states.[10] | Varies | Can increase total photon output by 10- to 40-fold for various dyes.[10] |
| Glucose Oxidase/Catalase | Oxygen Scavenger System | Enzymatically removes molecular oxygen from the buffer.[9] | Varies | Can significantly increase the number of photons emitted before bleaching.[9] |
Visual Guides and Workflows
The Photobleaching Pathway
Troubleshooting Workflow for Signal Fading
Experimental Protocols
Protocol: Quantifying Photobleaching Rate
This protocol provides a method to measure and compare the photostability of fluorescent nucleoside analogs by determining their photobleaching half-life.
Objective: To quantify the rate of fluorescence decay of a labeled sample under continuous illumination.
Materials:
-
Fluorescently labeled sample (e.g., cells with incorporated nucleoside analogs, labeled oligonucleotides on a slide).
-
Fluorescence microscope (confocal or widefield) equipped with a camera.
-
Antifade or standard mounting medium.
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler).
Experimental Procedure:
-
Sample Preparation:
-
Mount your sample using the desired medium. If comparing antifade reagents, prepare identical samples with each medium.
-
Ensure the sample is securely fixed to prevent drift during time-lapse acquisition.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) on your sample with clear, representative fluorescence.[5]
-
Set your imaging parameters (e.g., laser power/light intensity, exposure time, gain). Crucially, these settings must remain constant throughout the entire experiment for all samples being compared. [5]
-
Acquire a time-lapse series of images. For example, capture an image every 5-10 seconds for a total duration of 5-10 minutes, or until the signal has faded significantly.[5]
-
-
Data Analysis:
-
Open the image sequence in your analysis software.
-
Define an ROI that encompasses the fluorescent signal you wish to measure.[5]
-
Define a second ROI in a background area that contains no fluorescent signal.
-
For each time point (each image in the series), measure the mean fluorescence intensity within the signal ROI and the background ROI.[5]
-
Correct for background fluorescence by subtracting the mean background intensity from the mean signal intensity for each time point.[5]
-
Normalize the background-corrected fluorescence intensity at each time point (Iₜ) to the initial intensity from the first image (I₀). The normalized intensity is calculated as Iₜ / I₀.[5]
-
-
Plotting and Interpretation:
-
Plot the normalized fluorescence intensity on the y-axis against time on the x-axis.[5]
-
The resulting curve shows the decay of fluorescence. A slower decay rate indicates higher photostability.[5]
-
To find the photobleaching half-life (t₁/₂), determine the time it takes for the normalized intensity to drop to 0.5. You can also fit an exponential decay curve to the data to calculate this value more precisely.[5] By comparing the half-lives of different analogs or the same analog under different conditions (e.g., with and without an antifade reagent), you can quantitatively assess their relative photostability.
-
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Photobleaching [evidentscientific.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 8. Small-Molecule Photostabilizing Agents are Modifiers of Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Novel strategies to enhance the photostability of fluorescent dyes for single molecule imaging [morressier.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Fluorescent nucleobases as tools for studying DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 6-Pyrrolidino-7-Deazapurine and Other Fluorescent Probes for Kinase Activity Monitoring
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the accurate and efficient assessment of kinase activity. This guide provides a detailed comparison of the performance of 6-pyrrolidino-7-deazapurine with other commonly used fluorescent probes, supported by experimental data and protocols to aid in the selection of the optimal tool for your research needs.
Introduction to Fluorescent Kinase Probes
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, making them key targets for drug discovery. Fluorescent probes have become indispensable tools for studying kinase activity due to their high sensitivity, real-time monitoring capabilities, and adaptability to high-throughput screening formats. These probes operate on various principles, including fluorescence resonance energy transfer (FRET), chelation-enhanced fluorescence, and changes in environmental sensitivity upon phosphorylation.
This guide focuses on the comparative analysis of this compound, a member of the 7-deazapurine class of fluorophores, against established fluorescent probes such as FRET-based sensors and Sox-based probes.
Quantitative Performance Comparison
The selection of a fluorescent probe is often guided by its photophysical properties and its performance in the specific assay context. The following table summarizes key quantitative data for this compound derivatives and other common fluorescent kinase probes.
| Feature | This compound Derivatives | FRET-based Probes (e.g., CFP-YFP) | Sox-based Probes |
| Excitation Max (λex) | ~370 nm[1] | ~430 nm (CFP)[2] | ~360 nm[3] |
| Emission Max (λem) | ~470 nm[1] | ~475 nm (CFP), ~525 nm (YFP)[2] | ~485 nm[3] |
| Quantum Yield (Φ) | 0.28 - 0.74 (solvent dependent)[1] | Varies with FRET efficiency | Increases upon phosphorylation |
| Fluorescence Lifetime (τ) | ~7.8 - 8.8 ns[1] | Donor lifetime changes upon FRET | Changes upon Mg2+ chelation |
| Brightness (εΦ) | Moderate to High | Varies | Increases upon phosphorylation |
| Signal Change | Dependent on binding/environmental change | Ratiometric change in emission | 3-5 fold increase in fluorescence[4] |
| Signal-to-Background Ratio | Assay dependent | Generally high | High, with Z' values > 0.7 reported[3] |
| Photostability | Generally good for heterocyclic fluorophores | Can be limited by photobleaching of fluorescent proteins[5] | Good |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of kinase assays. Below are representative protocols for kinase assays using different fluorescent probes.
Kinase Assay Protocol using a 7-Deazapurine-based Probe (General)
This protocol is a generalized procedure for a kinase activity assay using a 7-deazapurine derivative that functions as an environmentally sensitive probe.
Materials:
-
Kinase of interest
-
7-deazapurine fluorescent probe
-
Substrate peptide/protein
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
96-well or 384-well microplate (black, low-volume)
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of the kinase, substrate, ATP, and the 7-deazapurine probe in the kinase reaction buffer.
-
Reaction Setup: In the wells of the microplate, add the kinase reaction buffer, the substrate, and the 7-deazapurine probe to the desired final concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. For control wells, add buffer instead of ATP or a kinase inhibitor.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the 7-deazapurine probe (e.g., Ex: 370 nm, Em: 470 nm).
-
Data Analysis: Compare the fluorescence intensity of the reaction wells to the control wells to determine the kinase activity.
FRET-based Kinase Assay Protocol
This protocol describes a typical FRET-based kinase assay using a genetically encoded biosensor.
Materials:
-
Cells expressing a FRET-based kinase biosensor (e.g., AKAR)
-
Cell imaging medium (e.g., HBSS)
-
Stimulus for the kinase of interest (e.g., growth factor, chemical agonist)
-
Epifluorescence microscope equipped with filters for CFP and YFP
-
Image analysis software
Procedure:
-
Cell Preparation: Plate cells expressing the FRET biosensor in a suitable imaging dish.
-
Microscope Setup: Configure the microscope for time-lapse imaging of CFP and YFP channels.
-
Baseline Measurement: Acquire baseline images of the unstimulated cells in both CFP and YFP channels.
-
Stimulation: Add the stimulus to the cells to activate the kinase of interest.
-
Time-Lapse Imaging: Acquire images in both channels at regular intervals to monitor the change in FRET.
-
Data Analysis: Calculate the ratio of YFP to CFP emission intensity over time. An increase in this ratio typically indicates an increase in kinase activity.
Sox-based Kinase Assay Protocol
This protocol outlines a kinase assay using a Sox-based fluorescent peptide substrate.
Materials:
-
Kinase of interest
-
Sox-labeled peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
96-well or 384-well microplate (black)
-
Fluorescence plate reader
Procedure:
-
Prepare Master Mix: Prepare a master mix containing the kinase reaction buffer, ATP, and the Sox-labeled peptide substrate.
-
Reaction Setup: Dispense the master mix into the wells of the microplate.
-
Initiate Reaction: Add the kinase to the wells to start the reaction. For control wells, add buffer or a kinase inhibitor.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature. Monitor the increase in fluorescence intensity over time (e.g., every 30-60 seconds) at the appropriate excitation and emission wavelengths (Ex: 360 nm, Em: 485 nm).
-
Data Analysis: Determine the initial reaction rates from the linear phase of the fluorescence increase. Compare the rates between different conditions to assess kinase activity or inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the underlying principles and experimental steps can aid in understanding and implementing these assays.
Caption: A simplified signaling pathway illustrating the role of kinases in transducing extracellular signals.
Caption: A generalized experimental workflow for a fluorescent kinase assay.
Conclusion
The choice of a fluorescent probe for kinase assays depends on a multitude of factors including the specific kinase of interest, the assay format (e.g., in vitro vs. live-cell), and the available instrumentation.
-
This compound and its derivatives represent a promising class of fluorescent probes with favorable photophysical properties, including good quantum yields and lifetimes. Their utility in kinase assays is often based on their sensitivity to the local environment, which can change upon binding to the kinase active site.
-
FRET-based probes are particularly powerful for real-time monitoring of kinase activity in living cells, providing spatial and temporal information. However, they can be susceptible to photobleaching and require careful selection of the donor-acceptor pair.[2][5]
-
Sox-based probes offer a robust and sensitive method for in vitro kinase assays, with a significant and direct increase in fluorescence upon phosphorylation.[3][4] They are well-suited for high-throughput screening applications.
Ultimately, the objective comparison of these probes, as summarized in the data table and detailed in the experimental protocols, should empower researchers to make an informed decision for their specific research needs, leading to more accurate and reliable data in the quest for understanding kinase biology and developing novel therapeutics.
References
- 1. Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02052A [pubs.rsc.org]
- 2. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions [mdpi.com]
Navigating the Kinome: A Comparative Guide to 6-Substituted Purine Analogs as Selective Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of protein kinases remains a cornerstone of modern drug discovery, particularly in oncology. The 7-deazapurine scaffold, a bioisostere of purine, has emerged as a privileged structure in the design of potent kinase inhibitors. While the specific compound "6-pyrrolidino-7-deazapurine" lacks extensive characterization in publicly available literature, the broader class of 6-substituted purine and deazapurine analogs has yielded highly selective and potent inhibitors. This guide provides a comparative analysis of a well-characterized 6-substituted purine analog, highlighting its performance against other kinase inhibitors and detailing the experimental protocols for its evaluation.
Featured Compound: A Highly Selective CDK2 Inhibitor
To illustrate the potential of the 6-substituted purine scaffold, this guide will focus on a potent and highly selective CDK2 inhibitor identified as 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide (herein referred to as Compound 73, as designated in cited literature)[1][2][3][4][5]. This compound demonstrates the principles of achieving kinase selectivity through targeted chemical modifications.
Comparative Performance Data
The inhibitory activity of Compound 73 was evaluated against key cell cycle kinases, demonstrating remarkable selectivity for CDK2 over the closely related CDK1. This selectivity is crucial for minimizing off-target effects and associated toxicities.
| Kinase Target | Compound 73 IC50 (µM)[1][2][3][4][5] | (R)-roscovitine IC50 (µM)[6] | Flavopiridol IC50 (µM)[6] | Palbociclib (PD0332991) IC50 (µM)[6] |
| CDK2 | 0.044 | 0.1 | 0.1 | >100 |
| CDK1 | 86 | 2.7 | 0.03 | >100 |
| CDK4 | - | >100 | 0.02 | 0.011 |
| CDK6 | - | >100 | 0.06 | 0.016 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates a more potent inhibitor.
Key Observations:
-
Exceptional Selectivity: Compound 73 exhibits approximately 2000-fold selectivity for CDK2 over CDK1, a significant improvement compared to less selective inhibitors like (R)-roscovitine and flavopiridol.[1][2][3][4][5]
-
Potent CDK2 Inhibition: With an IC50 of 44 nM, Compound 73 is a highly potent inhibitor of CDK2.[1][2][3][4][5]
-
Comparison with Approved Drugs: Palbociclib, an approved CDK4/6 inhibitor, shows minimal activity against CDK1 and CDK2, highlighting the distinct selectivity profiles that can be achieved within the broader class of kinase inhibitors.[6]
Mechanism of Action and Signaling Pathway
Protein kinases are critical regulators of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Cyclin-dependent kinases (CDKs), in association with their cyclin regulatory partners, drive the cell through the various phases of the cell cycle.
Caption: Simplified CDK2 signaling pathway and point of inhibition.
Experimental Protocols
The following provides a generalized protocol for determining the in vitro kinase inhibitory activity of a compound like the featured 6-substituted purine.
In Vitro Kinase Inhibition Assay (Radiometric)
This method measures the incorporation of radiolabeled phosphate from ATP into a substrate peptide by the kinase.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin E)
-
Kinase substrate peptide (e.g., Histone H1)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compound (serially diluted in DMSO)
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 3- or 10-fold serial dilutions.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the kinase substrate peptide, and the specific kinase.
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of the serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the kinase reaction mixture to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution containing a mixture of non-radiolabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP in kinase reaction buffer.
-
Add the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction and Substrate Capture:
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose paper or membrane. The phosphorylated substrate will bind to the paper.
-
Wash the paper/membrane multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
-
Quantification:
-
Dry the paper/membrane and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: General workflow for an in vitro radiometric kinase inhibition assay.
Conclusion
References
- 1. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 6-Pyrrolidino-7-Deazapurine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor. Within the landscape of kinase inhibitors, the 7-deazapurine scaffold has emerged as a privileged structure, and its 6-substituted derivatives, such as 6-pyrrolidino-7-deazapurine, represent a promising class of compounds with demonstrated potential in anticancer and antiviral research. This guide provides a comprehensive cross-validation of the experimental results associated with the broader class of 6-substituted-7-deazapurine derivatives, offering a comparative analysis of their performance and detailed experimental methodologies to support further investigation.
Derivatives of 7-deazapurine, also known as pyrrolo[2,3-d]pyrimidine, are analogs of natural purines where the nitrogen at position 7 is replaced by a carbon. This modification significantly alters the electronic properties of the molecule and provides a vector for further chemical modifications, leading to a diverse range of biological activities.[1][2][3][4][5] Notably, substitutions at the 6-position have yielded potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.
Performance Comparison: Cytotoxicity and Kinase Inhibition
| Compound/Alternative | Target Cell Line | IC50 (µM) | Reference Compound(s) |
| Representative 6-(Het)aryl-7-deazapurine Ribonucleosides | Various Cancer Cell Lines | Micromolar to Sub-micromolar | Doxorubicin |
| Compound 5k (A halogenated pyrrolo[2,3-d]pyrimidine derivative) | HepG2, MCF-7, MDA-MB-231, HeLa | 29 - 59 | Sunitinib |
| Palbociclib (CDK4/6 Inhibitor) | Breast Cancer Cell Lines | Nanomolar Range | - |
| Ribociclib (CDK4/6 Inhibitor) | Breast Cancer Cell Lines | Nanomolar Range | - |
| Abemaciclib (CDK4/6 Inhibitor) | Breast Cancer Cell Lines | Nanomolar Range | - |
Table 1: Comparative Cytotoxicity of 6-Substituted-7-Deazapurine Derivatives and Approved Kinase Inhibitors. This table presents a summary of the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound/Alternative | Target Kinase | IC50 (nM) | Reference Compound(s) |
| Compound 5k (A halogenated pyrrolo[2,3-d]pyrimidine derivative) | EGFR | 79 | Erlotinib (55 nM), Sunitinib (93 nM) |
| Compound 5k (A halogenated pyrrolo[2,3-d]pyrimidine derivative) | HER2 | 40 | Staurosporine (38 nM) |
| Compound 5k (A halogenated pyrrolo[2,3-d]pyrimidine derivative) | VEGFR2 | 136 | Sunitinib (261 nM) |
| Compound 5k (A halogenated pyrrolo[2,3-d]pyrimidine derivative) | CDK2 | 204 | - |
| Palbociclib | CDK4/Cyclin D1 | 11 | - |
| Palbociclib | CDK6/Cyclin D3 | 16 | - |
| Ribociclib | CDK4/Cyclin D1 | 10 | - |
| Ribociclib | CDK6/Cyclin D3 | 39 | - |
| Abemaciclib | CDK4/Cyclin D1 | 2 | - |
| Abemaciclib | CDK6/Cyclin D3 | 10 | - |
Table 2: Comparative Kinase Inhibition of a Representative Pyrrolo[2,3-d]pyrimidine Derivative and Approved CDK4/6 Inhibitors. This table highlights the specific inhibitory activity against key protein kinases involved in cell cycle regulation and cancer progression.
Experimental Protocols
To ensure the reproducibility and validation of experimental findings, detailed methodologies are crucial. The following are standard protocols for key experiments cited in the evaluation of 6-substituted-7-deazapurine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of a compound.
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay typically measures the phosphorylation of a substrate by a kinase. The inhibition of this phosphorylation event by the test compound is quantified. Various detection methods can be employed, including radiometric assays (measuring the incorporation of radioactive phosphate) or non-radiometric assays using fluorescence or luminescence.
General Procedure (using a luminescence-based assay as an example):
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Compound Addition: Add the test compound at various concentrations.
-
Kinase Reaction: Incubate the mixture at an optimal temperature (e.g., 30°C) for a specific duration to allow the phosphorylation reaction to proceed.
-
Detection: Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining in the well (as ATP is consumed during phosphorylation).
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Putative signaling pathway of this compound as a CDK4/6 inhibitor.
Caption: Experimental workflow for the MTT-based in vitro cytotoxicity assay.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-pyrrolidino-7-deazapurine and Commercially Available Fluorescent Nucleosides
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent nucleoside is critical for the success of various molecular biology and biochemical assays. This guide provides an objective comparison of the performance of 6-pyrrolidino-7-deazapurine nucleosides against a selection of commercially available fluorescent nucleosides. The comparison focuses on key photophysical properties and their utility in common applications such as DNA/RNA labeling, fluorescence microscopy, and fluorescence polarization assays.
Data Presentation: Photophysical Properties
The following table summarizes the key photophysical properties of this compound and several commercially available fluorescent nucleosides. It is important to note that these properties can be highly dependent on the local environment, such as the solvent and whether the nucleoside is incorporated into a nucleic acid duplex.
| Fluorescent Nucleoside | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Brightness (ε × Φ) | Notes |
| This compound derivative * | ~375 | ~470 | 0.50 - 0.56 | Data not available | Data not available | In acetonitrile.[1] |
| 2-aminopurine (2-AP) | 303 | 371 | ~0.01 - 0.68 | 3,600 | 36 - 2,448 | Highly environment-sensitive.[2] |
| tC (tricyclic cytosine) | ~350 | ~460 | 0.16 - 0.24 | 5,900 | 944 - 1,416 | Relatively insensitive to neighboring bases in DNA.[3] |
| Pyrrolo-dC | ~350 | 460 - 473 | 0.20 | 10,500 | 2,100 | Brightness is 2-3 times that of Pyrrolo-dC. |
| 6-MI | ~350 | ~434 | <0.01 - 0.3 | Data not available | Data not available | Pteridine analog of guanine; highly quenched in DNA. |
| DMAP | ~310 | ~440 | 0.48 | Data not available | Data not available | Pteridine analog of adenine. |
*Data for a specific N(9)-alkylated 2-amino-6-triazolyl-7-deazapurine with a pyrrolidino substituent.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific applications.
Enzymatic Incorporation of Fluorescent Nucleosides into DNA
This protocol outlines the general steps for incorporating a fluorescent nucleoside triphosphate into a DNA strand using a DNA polymerase.
Materials:
-
DNA template
-
Primer
-
DNA Polymerase (e.g., Taq, Klenow fragment)
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Fluorescently labeled dNTP analog
-
Reaction Buffer
-
Nuclease-free water
Procedure:
-
Set up the reaction mixture on ice:
-
Nuclease-free water to the final volume
-
10x Reaction Buffer
-
DNA template (10-100 ng)
-
Forward Primer (10-20 pmol)
-
Reverse Primer (10-20 pmol)
-
dNTP mix (final concentration of each dNTP is typically 200 µM)
-
Fluorescently labeled dNTP (concentration may need optimization, e.g., 10-50 µM)
-
DNA Polymerase (1-2.5 units)
-
-
Gently mix the components and centrifuge briefly.
-
Perform thermal cycling (for PCR-based incorporation):
-
Initial denaturation: 95°C for 2-5 minutes.
-
25-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (adjust based on primer Tm)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final extension: 72°C for 5-10 minutes.
-
-
Purify the labeled DNA using a PCR purification kit or ethanol precipitation to remove unincorporated fluorescent nucleotides.
-
Analyze the labeled DNA using gel electrophoresis and quantify the incorporation efficiency using a spectrophotometer or fluorometer.
Fluorescence Polarization (FP) Binding Assay
This protocol describes a competitive binding assay to measure the interaction between a protein and a ligand using a fluorescently labeled probe.
Materials:
-
Fluorescently labeled ligand (tracer)
-
Protein of interest
-
Unlabeled competitor ligand
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
-
Black, low-binding microplates (e.g., 384-well)
Procedure:
-
Determine the optimal tracer concentration:
-
Prepare a serial dilution of the fluorescent tracer in the assay buffer.
-
Measure the fluorescence intensity at each concentration to determine a concentration that gives a stable and sufficient signal (typically in the low nanomolar range).
-
-
Determine the optimal protein concentration:
-
Using the optimal tracer concentration, perform a saturation binding experiment by titrating the protein of interest.
-
Incubate the tracer and protein at room temperature for a set time (e.g., 30-60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization. The protein concentration that gives 50-80% of the maximum polarization signal is typically used for the competition assay.
-
-
Perform the competitive binding assay:
-
Prepare a serial dilution of the unlabeled competitor ligand.
-
In the microplate wells, add the assay buffer, the optimal concentration of the protein, and the optimal concentration of the fluorescent tracer.
-
Add the serially diluted unlabeled competitor ligand to the wells. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).
-
Incubate at room temperature for the predetermined equilibrium time.
-
Measure the fluorescence polarization using the microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the competitor that displaces 50% of the fluorescent tracer.
-
Mandatory Visualization
Signaling Pathway: Fluorescence Polarization Assay Principle
Caption: Principle of Fluorescence Polarization Assay.
Experimental Workflow: Enzymatic Incorporation of Fluorescent Nucleosides
Caption: Workflow for Enzymatic Incorporation.
Logical Relationship: Factors Affecting Fluorescent Probe Performance
Caption: Factors Influencing Probe Performance.
References
Evaluating the Performance of 6-pyrrolidino-7-deazapurine in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 6-pyrrolidino-7-deazapurine and its analogs in various cell lines. The information is intended to assist researchers in evaluating its potential as a therapeutic agent.
Introduction to this compound
This compound belongs to the class of 6-substituted-7-deazapurine derivatives, which are analogs of purine nucleosides.[1] The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a key structural feature in many biologically active compounds.[1][2] These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer and kinase inhibitory properties.[2]
The mechanism of action for many 6-substituted-7-deazapurine derivatives involves the inhibition of protein kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. By interfering with these pathways, these compounds can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[2] Specifically, 7-deazapurine nucleosides can be metabolized within the cell and incorporated into DNA and RNA, leading to the inhibition of protein synthesis and induction of DNA damage.[1]
Comparative Performance in Cancer Cell Lines
While specific quantitative data on the antiproliferative activity of this compound is not extensively available in the public domain, the broader class of 6-substituted-7-deazapurine and pyrrolo[2,3-d]pyrimidine derivatives has been widely studied. The following tables summarize the performance of several key analogs, providing a benchmark for the potential efficacy of this compound.
| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido[1,2-a]azepin-4-imine (8g) | HT-29 | Colon Cancer | 4.01 ± 0.20 | [3] |
| (E)-2-(4-Bromophenyl)-1-methyl-N-phenyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido[1,2-a]azepin-4-imine (8f) | HT-29 | Colon Cancer | 4.55 ± 0.23 | [3] |
| 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (6a) | HeLa | Cervical Cancer | 6.55 ± 0.31 | [3] |
| Compound with Imidazole Moiety (Iq) | A375 | Human Melanoma | More potent than Sorafenib | [4] |
| Compound with Morpholine Moiety (Ir) | A375 | Human Melanoma | More potent than Sorafenib | [4] |
| 6-amino-7-deazapurine (6-N-7-DP) | S. cerevisiae | Yeast (Model) | Growth impairment at 0.5 mM | [5] |
| Endoperoxide-pyrrolo[2,3-d]pyrimidine Hybrid (E2) | MCF-7 | Breast Cancer | 2.16 ± 0.28 | [6] |
| Endoperoxide-pyrrolo[2,3-d]pyrimidine Hybrid (E2) | T47D | Breast Cancer | 0.42 ± 0.03 | [6] |
| Palbociclib (Reference Drug) | MCF-7 | Breast Cancer | 4.13 ± 0.13 | [6] |
| Palbociclib (Reference Drug) | T47D | Breast Cancer | 10.66 ± 1.63 | [6] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this class of compounds is the inhibition of protein kinases, leading to the disruption of key cellular signaling pathways.
Caption: General signaling pathway inhibited by this compound and its analogs.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the performance of 7-deazapurine derivatives.
Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Experimental Workflow
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.[7]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, add various concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[7]
-
Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting cell viability against the compound concentration.
Conclusion
The available data on the broader class of 6-substituted-7-deazapurine and pyrrolo[2,3-d]pyrimidine derivatives suggest that these compounds are a promising scaffold for the development of novel anticancer agents. The significant antiproliferative activities observed for various analogs highlight the potential of this compound as a subject for further investigation. Future studies should focus on determining the specific IC50 values of this compound in a panel of cancer cell lines and comparing its efficacy and selectivity against established anticancer drugs. Such data will be crucial in elucidating its therapeutic potential and guiding its development as a clinical candidate.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
The Pivotal Role of C6 Substitution in 7-Deazapurine Scaffolds: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) framework stands as a privileged scaffold in medicinal chemistry. The strategic modification at the 6-position of this heterocyclic system has been a cornerstone of extensive research, leading to the discovery of potent therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, antitrypanosomal, and kinase inhibitory properties.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted 7-deazapurines, supported by quantitative experimental data and detailed methodologies.
The versatility of the 7-deazapurine core, particularly when functionalized at the 6-position, allows for the fine-tuning of biological activity and selectivity. A common synthetic strategy involves the use of a 6-chloro-7-deazapurine intermediate, which serves as a versatile precursor for introducing diverse substituents through various cross-coupling reactions, such as Suzuki or Sonogashira reactions.[1] This approach has enabled the exploration of a vast chemical space, leading to the identification of compounds with significant therapeutic potential.
Comparative Analysis of Biological Activities
The biological effects of 6-substituted 7-deazapurine derivatives are diverse, with many compounds exhibiting potent activity against a range of cellular targets and pathogens. Below, we present a comparative summary of their performance in key therapeutic areas, supported by quantitative data.
Anticancer and Kinase Inhibitory Activity
A significant focus of research on 6-substituted 7-deazapurines has been their potential as anticancer agents, often through the inhibition of protein kinases that are crucial for cell cycle regulation and signal transduction.[1][2] By targeting kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), these compounds can induce cell cycle arrest and apoptosis in cancer cells.[1][3][4]
| Compound ID | 6-Substituent | Target/Cell Line | IC50 (µM) |
| 1 | 5-Methyl-2-furyl | HeLa | 0.8 |
| 2 | 5-Hydroxymethyl-2-furyl | CCRF-CEM | 1.2 |
| 3 | Phenyl | K-562 | 3.5 |
| 4 | 4-Methoxyphenyl | A-549 | 2.1 |
| Compound 5 | Isatin-hybrid | MDA-MB-231 | 2.48 ± 0.1 |
| Compound 5 | Isatin-hybrid | HeLa | 1.98 ± 0.1 |
| Pyrrolo[2,3-d]pyrimidine derivative | Biaryl urea | VEGFR-2 | 0.0119 |
| Pyrrolo[2,3-d]pyrimidine derivative | - | EGFR (T790M mutant) | 0.00021 |
| Pyrrolo[2,3-d]pyrimidine derivative | - | EGFR (wild-type) | 0.022 |
Table 1: Anticancer and Kinase Inhibitory Activities of Selected 6-Substituted 7-Deazapurines.[2][3][4]
Antitrypanosomal Activity
Human African Trypanosomiasis, caused by Trypanosoma brucei, is a devastating parasitic disease.[5][6] Several 6-substituted 7-deazapurine nucleosides have demonstrated potent activity against this parasite, highlighting their potential as antiparasitic agents. The substitution at the 6-position significantly influences the antitrypanosomal efficacy and selectivity.
| Compound ID | 6-Substituent | Target | EC50 (µM) |
| 8a | Chloro | T. b. brucei | 0.11 ± 0.01 |
| 8b | Methyl | T. b. brucei | 0.23 ± 0.02 |
| 8e | Methoxy | T. b. brucei | 0.018 ± 0.002 |
| 8f | Ethoxy | T. b. brucei | 0.009 ± 0.001 |
| 8g | Propoxy | T. b. brucei | 0.006 ± 0.001 |
Table 2: Antitrypanosomal Activity of 6-Substituted 7-Methyl-7-deazapurine Nucleosides.
Antimycobacterial Activity
Mycobacterium tuberculosis, the causative agent of tuberculosis, remains a major global health threat. Research into 6-substituted 7-deazapurines has identified compounds with promising antimycobacterial activity. These compounds often target essential enzymes in the pathogen, such as adenosine kinase.[7]
| Compound ID | 6-Substituent | Target | MIC (µg/mL) |
| 6 | 4-(4-benzyloxypyrimidin-5-yl)pyrazole | M. tuberculosis H37Rv | 20 |
| 10 | 4-(4-aminopyridin-3-yl)-1H-pyrazol | M. tuberculosis H37Rv | 40 |
| 9 | 1-(2′,3′,4′-trihydroxycyclopent-1′-yl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazole | M. smegmatis mc2 155 | 13 |
| 19 | 1-(β-D-ribofuranosyl)-4-(2-aminopyridin-3-yl)pyrazole | M. smegmatis mc2 155 | 50 |
Table 3: Antimycobacterial Activity of Selected 6-Substituted 7-Deazapurine Analogs.[8]
Key Signaling Pathways and Experimental Workflows
The biological impact of 6-substituted 7-deazapurines is often mediated through their interaction with critical cellular signaling pathways. As potent kinase inhibitors, they can modulate the activity of key proteins involved in cell cycle progression and signal transduction.
A common experimental workflow to evaluate the anticancer potential of these compounds involves a series of in vitro assays to determine cytotoxicity, kinase inhibition, and effects on the cell cycle.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below are methodologies for key experiments cited in the evaluation of 6-substituted 7-deazapurines.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are then treated with serial dilutions of the 7-deazapurine compounds and incubated for a further 48 to 72 hours.[1]
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[1] Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.[1]
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescence-based assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of kinase inhibition.
-
Compound Preparation: A dilution series of the test compound is prepared in DMSO and then further diluted in the kinase assay buffer.[9]
-
Reaction Setup: In a 384-well plate, 2.5 µL of the diluted compound or DMSO (vehicle control) is added to the wells. Subsequently, 2.5 µL of the kinase enzyme solution is added.[9]
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding 5 µL of a solution containing the substrate and ATP. The plate is then incubated at 30°C for 60 minutes.[7][9]
-
ATP Depletion: To stop the kinase reaction and deplete the remaining ATP, 10 µL of ADP-Glo™ Reagent is added to each well, followed by a 40-minute incubation at room temperature.[7]
-
Signal Generation: 20 µL of Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. The plate is incubated for 30-60 minutes at room temperature.[7]
-
Luminescence Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The percent inhibition for each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined from the resulting dose-response curve.[7]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.
-
Cell Treatment: Cells are seeded and treated with the 7-deazapurine compounds for a specified period (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol, typically for at least 2 hours on ice.[10][11]
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining buffer containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to prevent staining of RNA.[11][12] The samples are incubated in the dark.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ADK Assay Kit - Creative BioMart [creativebiomart.net]
- 6. Substituted 7-deazapurine ribonucleosides as antiparasitic agents [uochb.cz]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. vet.cornell.edu [vet.cornell.edu]
A Comparative Guide to the Photophysical Properties of 7-Deazapurine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rational design of fluorescent probes is a cornerstone of modern biological and medicinal chemistry. Among the diverse scaffolds utilized, 7-deazapurine nucleosides have emerged as a privileged class of fluorophores. Their structural analogy to endogenous purines allows for their integration into nucleic acids and interaction with various enzymes, while the modification at the C7 position provides a versatile handle for tuning their photophysical properties. This guide offers an objective comparison of the photophysical characteristics of various 7-deazapurine derivatives, supported by experimental data and detailed methodologies, to aid in the selection and development of probes for specific research applications.
Comparative Photophysical Data
The following tables summarize the key photophysical parameters for several classes of 7-deazapurine derivatives, providing a quantitative basis for comparison.
Polycyclic Hetero-Fused 7-Deazapurine Nucleosides
Polycyclic aromatic hydrocarbons fused to the 7-deazapurine core can give rise to derivatives with strong fluorescence and high quantum yields. The extension of the π-system significantly influences the absorption and emission properties.
| Compound | Solvent | Absorbance Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| Phenyl-thieno-fused 7-deazaadenosine | Water | - | - | 0.48 | [1] |
| Phenyl-thieno-fused 7-deazaadenosine | Dioxane | - | - | - | [1] |
| Phenyl-thieno-fused 7-deazaadenosine | MeCN | - | - | - | [1] |
| Thienyl-thieno-fused 7-deazaadenosine | Water | - | - | 0.16 - 0.25 | [1] |
| Thienothieno-fused 7-deazaadenosine | - | 359-424 | - | Very Weak | [1] |
| Thienothienothieno-fused 7-deazaadenosine | - | 359-424 | - | Very Weak | [1] |
Note: Specific absorbance and emission maxima were not provided in the summary text of the search result. "-" indicates data not available in the provided search results.
Pyrene-Conjugated 7-Deazapurine and 8-Aza-7-deazapurine Nucleosides
"Click" chemistry enables the straightforward conjugation of fluorophores like pyrene to the 7-deazapurine scaffold. The photophysical properties of these conjugates are highly dependent on the nature of the purine core and the linker.
| Compound | Key Feature | Fluorescence Characteristics | Reference |
| 7-Deazapurine-pyrene "click" conjugates | Subject to fluorescence quenching via intramolecular charge transfer between the nucleobase and the pyrene dye. | [2][3] | |
| 8-Aza-7-deazapurine-pyrene "click" conjugates | Nitrogen at position 8 | Exhibit significantly higher fluorescence emission compared to their 7-deazapurine counterparts due to reduced quenching.[2][3] | |
| Octadiynyl-linked pyrene conjugates | Linear linker | Show only pyrene monomer fluorescence. | [2] |
| Tripropargylamine-linked pyrene conjugates | Branched linker bringing pyrenes in proximity | Display excimer emission resulting from the close alignment of pyrene residues. | [2] |
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is critical for the comparative evaluation of fluorescent probes. Below are detailed methodologies for key experiments.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield (Φ_F) involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.
Materials:
-
Spectroscopic grade solvents
-
Fluorophore of interest (sample)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
-
1 cm path length quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen spectroscopic grade solvent.
-
Preparation of Dilutions: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: For each dilution, measure the absorbance at the chosen excitation wavelength using the UV-Vis spectrophotometer. The excitation wavelength should be a wavelength where both the sample and the standard absorb light.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorescence spectrophotometer to the same wavelength used for the absorbance measurements.
-
For each dilution, record the fluorescence emission spectrum. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation[4]:
Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_F,std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term is 1).
-
Mandatory Visualization
Experimental Workflow for Enzymatic Incorporation of a Fluorescent 7-Deazapurine Analog
The following diagram illustrates a typical workflow for the enzymatic incorporation of a fluorescent 7-deazapurine triphosphate analog into a DNA strand, a common application for these probes in molecular biology.
Enzymatic incorporation of a fluorescent 7-deazapurine nucleotide.
Signaling Pathways and Mechanisms of Action
7-Deazapurine derivatives are often designed to interact with specific biological pathways. For instance, fluorescently labeled 7-deazapurine nucleoside triphosphates can be used as substrates for DNA polymerases.[5][6] The incorporation of these analogs into newly synthesized DNA allows for the fluorescent labeling of the nucleic acid. This strategy is widely employed in techniques such as DNA sequencing, polymerase chain reaction (PCR), and fluorescence in situ hybridization (FISH).
The mechanism of fluorescence quenching observed in some 7-deazapurine derivatives, particularly when conjugated to dyes like pyrene, is often attributed to intramolecular charge transfer.[2][3] This process involves the transfer of an electron from the excited fluorophore to the purine ring, leading to a non-radiative decay pathway and a decrease in fluorescence intensity. Conversely, the introduction of a nitrogen atom at the 8-position (8-aza-7-deazapurines) can mitigate this quenching effect, resulting in brighter probes.[2][3] Furthermore, it has been observed that oligonucleotides containing 7-substituted 7-deazaguanine can quench the fluorescence of intercalating dyes, which is an important consideration for experimental design in molecular biology.[7][8]
References
- 1. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deazapurine and 8-aza-7-deazapurine nucleoside and oligonucleotide pyrene "click" conjugates: synthesis, nucleobase controlled fluorescence quenching, and duplex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. seela.net [seela.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent DNA: the development of 7-deazapurine nucleoside triphosphates applicable for sequencing at the single molecule level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence quenching in oligonucleotides containing 7-substituted 7-deazaguanine bases prepared by the nicking enzyme amplification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 6-Pyrrolidino-7-Deazapurine: A Comparative Guide to Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is in a constant state of evolution, with novel scaffolds holding the promise of enhanced selectivity and potency. Among these, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core has garnered significant attention as a "privileged structure" in medicinal chemistry.[1] This guide provides a comparative benchmark of 6-pyrrolidino-7-deazapurine against three well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the targeted therapies Dasatinib and Gefitinib.
While specific quantitative kinase inhibition data for this compound is not yet publicly available, the known biological activities of 6-substituted-7-deazapurine derivatives suggest their potential as potent kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs).[1] This document serves as a framework for researchers to conduct their own comparative analyses, providing established data for benchmark compounds and detailed experimental protocols for generating the necessary comparative data.
Comparative Analysis of Kinase Inhibitor Profiles
A direct quantitative comparison of this compound with established inhibitors necessitates the generation of experimental data, such as IC50 values against a panel of kinases. The following tables summarize the known inhibitory profiles of Staurosporine, Dasatinib, and Gefitinib to serve as a baseline for comparison.
Table 1: Overview of Benchmark Kinase Inhibitors
| Inhibitor | Type | General Mechanism of Action |
| This compound | Investigational | The 7-deazapurine scaffold mimics adenine, enabling competitive binding to the ATP-binding site of various kinases. 6-substituted derivatives are known to exhibit kinase inhibitory activity, often targeting CDKs.[1] |
| Staurosporine | Broad-Spectrum | A natural product that acts as a potent, ATP-competitive, and non-selective inhibitor of a wide range of protein kinases.[2][3] |
| Dasatinib | Multi-Targeted | A potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR.[4] |
| Gefitinib | Selective | A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, binding to the ATP-binding site.[5] |
Table 2: Comparative IC50 Values of Benchmark Kinase Inhibitors Against Selected Kinases (nM)
| Kinase | Staurosporine | Dasatinib | Gefitinib |
| PKCα | 2[6] | - | - |
| PKA | 7[7] | - | - |
| PKG | 8.5[7] | - | - |
| BCR-ABL | - | <1 - 8[8] | - |
| c-SRC | 6[9] | 0.8[2] | - |
| c-KIT | - | 79[2] | - |
| PDGFRβ | 8[6] | - | - |
| EGFR | - | - | 26 - 57[10] |
| LYN | - | 1.7 - 8.5[11] | - |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.
Experimental Protocols for Kinase Inhibitor Benchmarking
To generate the necessary data for a direct comparison of this compound, the following experimental protocols are recommended.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound) and benchmark inhibitors (Staurosporine, Dasatinib, Gefitinib) dissolved in DMSO
-
96-well or 384-well assay plates
-
Detection reagents (e.g., phosphocellulose filters and scintillation counter for radiometric assays; antibodies for ELISA-based methods; luminescence reagents for ADP-Glo™ type assays)
-
Stop solution (e.g., phosphoric acid, EDTA)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and benchmark compounds in the kinase reaction buffer.
-
Reaction Setup: In each well of the assay plate, add the kinase, its specific substrate, and the diluted inhibitor.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on filters and measuring radioactivity. For other methods, follow the specific detection protocol (e.g., adding detection antibodies or luminescence reagents).
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Inhibition Assay
This assay assesses the ability of a compound to inhibit a specific kinase within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line known to be dependent on a specific CDK for proliferation).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound and benchmark inhibitors dissolved in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Lysis buffer and antibodies for Western blotting (phospho-specific and total protein antibodies for the target kinase and downstream substrates).
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test and benchmark inhibitors.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well.
-
Measure the signal (absorbance or luminescence) according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
-
Target Engagement (Western Blotting):
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of the target kinase or a downstream substrate, and then with a corresponding secondary antibody.
-
Visualize the protein bands and quantify the signal.
-
Strip and re-probe the membrane with an antibody for the total protein as a loading control.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Workflow for a biochemical kinase inhibition assay.
Caption: Workflow for a cell-based kinase inhibition assay.
Caption: A generic kinase signaling pathway and the point of intervention for an inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Gefitinib, a selective EGFR tyrosine kinase inhibitor, induces apoptosis through activation of Bax in human gallbladder adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
